6-Chlorochromone-2-carboxylic acid
Description
The exact mass of the compound 6-chloro-4-oxo-4H-chromene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALQFUWRVXLBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198198 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-45-1 | |
| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-oxo-4H-chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 6-Chlorochromone-2-carboxylic acid?
An In-Depth Technical Guide to 6-Chlorochromone-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 5006-45-1). As a significant heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This document consolidates key data on its molecular structure, physicochemical characteristics, reactivity, and spectral profile to support its application in research and development. The narrative is structured to provide not just data, but also expert interpretation of the underlying chemical principles, offering a self-validating resource for researchers, chemists, and drug development professionals.
Molecular Identity and Structure
This compound is a derivative of chromone, a benzopyran-4-one scaffold.[2] The structure is characterized by a chlorine atom substituted at the 6-position of the benzopyran ring and a carboxylic acid group at the 2-position.[2] This specific arrangement of functional groups dictates its chemical behavior and utility in synthesis.
The IUPAC name for this compound is 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 5006-45-1 | [3] |
| Molecular Formula | C₁₀H₅ClO₄ | [3] |
| Molecular Weight | 224.60 g/mol | [3] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 269 °C | |
| Purity | >98.0% (by GC and Titration) | |
| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark) |
Acidity (pKa)
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following sections describe the expected spectral features, providing a baseline for characterization.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, two key features are expected:
-
O-H Stretch: A very broad absorption band is anticipated in the 3500-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]
-
C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700 cm⁻¹, while the ketone C=O at the 4-position of the chromone ring will also produce a strong absorption in the 1650-1850 cm⁻¹ range.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides clear diagnostic signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm region.[6][8] Its broadness is due to hydrogen bonding and exchange.
-
Aromatic and Olefinic Protons: The protons on the chromone ring system will appear in the aromatic region (typically 7-8.5 ppm). The specific chemical shifts and splitting patterns will be influenced by the positions of the chloro and carbonyl groups.
¹³C NMR: The carbon NMR spectrum is equally informative:
-
Carbonyl Carbons: The two carbonyl carbons will be significantly deshielded. The carboxylic acid carbonyl typically appears between 160-185 ppm, while the ketone carbonyl is often found slightly further downfield.[6][8]
-
Aromatic and Olefinic Carbons: The carbons of the benzene and pyrone rings will resonate in the 110-160 ppm range.
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids exhibit predictable fragmentation patterns. A common fragmentation pathway involves the initial loss of the hydroxyl group (-OH, 17 mass units), followed by the loss of carbon monoxide (-CO, 28 mass units) from the acylium ion.[6] The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of 224.6 g/mol .
Chemical Reactivity and Synthesis
Reactivity
This compound's reactivity is governed by its functional groups. The carboxylic acid moiety can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[2]
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine is a common route to synthesize amides.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.[2]
The chromone core provides a scaffold that is central to its role as an intermediate in medicinal chemistry.[9] The chlorine atom also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.
Synthesis Pathway
Chromone-2-carboxylic acids are commonly synthesized via a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis. A general, optimized workflow often utilizes microwave assistance to improve yields and reduce reaction times.[10]
Figure 2: Generalized synthesis workflow for chromone-2-carboxylic acids.
This two-step, one-pot synthesis involves an initial Claisen condensation followed by an intramolecular cyclization and dehydration to form the chromone ring.[10][11]
Applications in Research and Development
The unique structure of this compound makes it a valuable asset in several research areas.
-
Pharmaceutical Development: It is a key building block for synthesizing more complex molecules with potential therapeutic properties.[1] Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects, making this compound a valuable starting point for drug discovery programs.[1][9]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new crop protection agents.[1]
-
Materials Science: The chromone scaffold can be incorporated into larger molecules to develop novel materials with specific properties.[1]
The carboxylic acid group is a particularly important pharmacophore, but it can sometimes present challenges related to metabolic stability or membrane permeability.[12] Therefore, this compound and its derivatives are excellent candidates for medicinal chemistry studies exploring bioisosteric replacements to optimize drug profiles.[12]
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not detailed in the search results, related compounds suggest standard precautions for handling fine chemical powders. For example, similar chromone derivatives are classified with GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. researchgate.net [researchgate.net]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Strategic Synthesis of 6-Chlorochromone-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorochromone-2-carboxylic acid is a pivotal heterocyclic building block, recognized for its prevalence in pharmacologically active compounds and its utility as a versatile intermediate in medicinal chemistry.[1][2] The development of efficient, scalable, and robust synthetic routes to this scaffold is paramount for accelerating drug discovery programs. This guide provides a detailed exploration of the primary and alternative synthesis pathways for this compound. We will delve into the mechanistic underpinnings of a highly efficient Claisen-type condensation strategy, offer detailed step-by-step protocols for both conventional and microwave-assisted methods, and discuss classical alternative routes. The causality behind experimental choices, process optimization, and starting material considerations are examined to provide a comprehensive resource for professionals in the field.
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The specific analogue, this compound, incorporates two key features that enhance its utility: a chlorine atom at the 6-position, which can modulate electronic properties and metabolic stability, and a carboxylic acid group at the 2-position, which serves as a critical handle for further chemical elaboration and derivatization.
The primary challenge in synthesizing this molecule lies in achieving high yields and purity while maintaining cost-effectiveness and scalability. This guide focuses on the most direct and industrially favored methods, providing the scientific rationale required for successful implementation and troubleshooting.
Primary Synthesis Pathway: Base-Catalyzed Condensation of 5'-Chloro-2'-hydroxyacetophenone
The most direct and widely adopted method for synthesizing chromone-2-carboxylic acids involves the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, typically diethyl oxalate.[4] This reaction proceeds via a base-catalyzed Claisen condensation, followed by an intramolecular cyclization and dehydration.
Mechanistic Rationale
The reaction mechanism can be dissected into three key stages, initiated by a strong base such as sodium ethoxide (NaOEt).
-
Enolate Formation: Sodium ethoxide, a potent base, selectively deprotonates the α-carbon of the 5'-chloro-2'-hydroxyacetophenone. The choice of base is critical; its conjugate acid (ethanol) is typically used as the solvent, preventing unwanted transesterification side reactions. The resulting enolate is the key nucleophile.
-
Claisen Condensation: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is the core carbon-carbon bond-forming step. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, forming a 1,3-diketone intermediate.
-
Intramolecular Cyclization & Dehydration: The phenoxide ion, formed by deprotonation of the hydroxyl group, attacks the newly formed ketone. This intramolecular cyclization forms a heterocyclic ring. The reaction is then acidified, which protonates the intermediate and facilitates the elimination of a water molecule (dehydration), yielding the aromatic and highly stable chromone ring system.
Visualization of the Primary Pathway
The following diagram illustrates the logical flow from starting materials to the final product via the Claisen condensation route.
Caption: Core workflow for the primary synthesis route.
Detailed Experimental Protocols
Protocol 2.3.1: Conventional Synthesis
This protocol is adapted from established literature procedures for analogous compounds.[4]
-
Step 1: Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂).
-
Step 2: Initial Condensation: To the freshly prepared sodium ethoxide solution, add 5'-chloro-2'-hydroxyacetophenone (1.0 eq.). Stir the mixture at room temperature for 15 minutes.
-
Step 3: Diethyl Oxalate Addition: Add a solution of diethyl oxalate (1.2 eq.) in absolute ethanol dropwise to the reaction mixture over 30 minutes.
-
Step 4: Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 5: Hydrolysis and Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution to pH 2-3 using dilute hydrochloric acid (HCl). The intermediate ethyl ester will precipitate.
-
Step 6: Saponification: To hydrolyze the ester, add a solution of sodium hydroxide (2.0 eq.) and heat the mixture at 60-70 °C for 1-2 hours until a clear solution is obtained.
-
Step 7: Precipitation and Purification: Cool the solution and re-acidify with concentrated HCl. The desired this compound will precipitate as a solid. Filter the product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2.3.2: Microwave-Assisted Synthesis
Microwave irradiation offers significant rate enhancement and often leads to cleaner reactions and higher yields.[5][6] This protocol is based on an optimized procedure for a structurally similar compound.[5]
-
Step 1: Reagent Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5'-chloro-2'-hydroxyacetophenone (1.0 eq.), diethyl oxalate (2.0 eq.), and absolute ethanol (5 mL).
-
Step 2: Base Addition: Add sodium ethoxide (2.0 eq.).
-
Step 3: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.
-
Step 4: Acidification and Hydrolysis: After cooling, add 1 M HCl (5 mL) to the reaction mixture. Irradiate again at 120 °C for an additional 10 minutes to ensure complete hydrolysis of the ethyl ester intermediate.
-
Step 5: Isolation and Purification: Cool the vessel to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Data Presentation: Method Comparison
| Parameter | Conventional Method | Microwave-Assisted Method | Causality & Justification |
| Reaction Time | 6 - 8 hours | 30 minutes | Microwave energy directly and efficiently couples with polar molecules, leading to rapid heating and dramatic acceleration of reaction rates.[5] |
| Temperature | ~78 °C (Reflux) | 120 °C | The sealed vessel allows for superheating of the solvent above its atmospheric boiling point, further increasing the reaction rate. |
| Typical Yield | 45 - 65% | 80 - 95% | The short reaction time and uniform heating minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[6] |
| Solvent Volume | Relatively Large | Minimal | Microwave synthesis is well-suited for smaller scale and requires less solvent, aligning with green chemistry principles. |
| Process Control | Manual monitoring | Automated | Microwave reactors offer precise control over temperature and pressure, ensuring reproducibility. |
Alternative Synthesis Strategy: The Simonis Reaction
Mechanistic Overview
The Simonis reaction typically uses phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) as both a catalyst and dehydrating agent.[8] The phenol's hydroxyl group first reacts with the ester of the β-ketoester. The crucial step is the subsequent intramolecular Friedel-Crafts acylation, where the aromatic ring attacks a carbonyl group, leading to cyclization and formation of the chromone ring.
Visualization of the Simonis Pathway
Caption: Conceptual workflow for the Simonis reaction.
Experimental Considerations
-
Reagents: 4-Chlorophenol and a suitable β-ketoester, such as diethyl oxaloacetate, are required.
-
Conditions: The reaction is typically performed at high temperatures in the presence of P₂O₅ or PPA.
-
Limitations: The Simonis reaction can sometimes lead to the formation of isomeric coumarins as byproducts, complicating purification.[9] The harsh acidic conditions may not be suitable for substrates with sensitive functional groups.
Starting Material Synthesis: Fries Rearrangement
The primary starting material, 5'-chloro-2'-hydroxyacetophenone, is commercially available but can also be synthesized in the lab if necessary. The most common method is the Fries rearrangement of 4-chlorophenyl acetate.
Workflow Visualization
Caption: Synthesis of the key starting material.
This Lewis acid-catalyzed reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho position on the aromatic ring, yielding the desired o-hydroxyaryl ketone.
Conclusion
The synthesis of this compound is most efficiently achieved through a base-catalyzed condensation of 5'-chloro-2'-hydroxyacetophenone with diethyl oxalate. This method is direct, high-yielding, and can be significantly optimized using microwave-assisted heating, which reduces reaction times from hours to minutes and improves yields.[5][6] This pathway represents a robust and scalable solution for researchers and drug development professionals. While classical methods like the Simonis reaction provide alternative routes, they often suffer from lower yields and harsher conditions. A thorough understanding of the underlying mechanisms and experimental parameters detailed in this guide will empower scientists to reliably produce this valuable chemical intermediate for application in medicinal chemistry and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijmrset.com [ijmrset.com]
- 4. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simonis Chromone Cyclization [drugfuture.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
CAS number and molecular structure of 6-Chlorochromone-2-carboxylic acid.
An In-Depth Technical Guide to 6-Chlorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis with significant potential in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Core Compound Identity and Physicochemical Properties
This compound, also known by its synonym 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid, is a solid, crystalline compound at room temperature, typically appearing as a white to pale cream powder.[1][2] Its core structure is a chromone ring, which is a benzopyran-4-one, substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.
Molecular Structure:
Caption: Molecular Structure of this compound.
This unique structure imparts enhanced reactivity, making it a valuable building block in medicinal chemistry.[2] The chromone backbone itself is considered a "privileged structure" in drug discovery, frequently appearing in pharmacologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5006-45-1 | [1][2][3] |
| Molecular Formula | C₁₀H₅ClO₄ | [1][2][3] |
| Molecular Weight | 224.60 g/mol | [1][3] |
| Appearance | White to Almost white powder/crystal | [1][2] |
| Melting Point | 269 °C | [1] |
| Purity | >98.0% | [1] |
| Storage | Room Temperature, recommended <15°C in a cool, dark place | [1] |
Synthesis of Chromone-2-carboxylic Acids: A Mechanistic Overview
The synthesis of chromone-2-carboxylic acids typically involves a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by cyclization and hydrolysis. This classical approach can be optimized using microwave-assisted techniques to improve yields and reduce reaction times.
A general synthetic pathway is outlined below:
Caption: General Synthetic Workflow for Chromone-2-carboxylic Acids.
Causality in Experimental Choices:
-
Starting Material: The choice of the substituted 2-hydroxyacetophenone determines the substitution pattern on the final chromone ring. For this compound, the starting material would be 5'-chloro-2'-hydroxyacetophenone.
-
Condensation Reagent: Diethyl oxalate or ethyl oxalate serves as the source for the C2-carboxylic acid group of the chromone.
-
Base Catalyst: A strong base like sodium ethoxide (NaOEt) is crucial to deprotonate the phenolic hydroxyl group of the acetophenone, initiating the condensation reaction.
-
Cyclization and Hydrolysis: The reaction mixture is typically heated, often under microwave irradiation, to facilitate the intramolecular cyclization to form the chromone ring. Subsequent acidification with an acid like HCl hydrolyzes the ethyl ester to the final carboxylic acid.
Microwave-assisted synthesis has been shown to significantly improve the yield of this reaction, with studies reporting yields of up to 87% for similar bromo-substituted analogues.[4]
Applications in Research and Drug Development
The chromone scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various bioactive molecules.
-
Pharmaceutical Development: Chromone derivatives have been extensively researched for their anti-inflammatory, antimicrobial, and anticancer properties.[5] This compound is a valuable starting material for creating novel therapeutic agents targeting these areas.
-
Agrochemicals: Beyond pharmaceuticals, this class of compounds is utilized in developing agrochemical products, contributing to crop protection formulations.[5] The unique structure can be modified to design compounds that effectively target pests while aiming for minimal environmental impact.
-
Biological Research: It is used in studies to investigate the mechanisms of action of certain enzymes and proteins, aiding in the understanding of fundamental cellular processes.
Spectroscopic and Analytical Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy: As a carboxylic acid, two characteristic absorptions are expected:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[6]
-
A strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[6] The conjugation with the aromatic ring and the double bond in the pyran ring may shift this value slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm region.[6] The aromatic and vinyl protons on the chromone ring will appear in the aromatic region (typically 7-9 ppm), with splitting patterns determined by their coupling relationships.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 165-185 ppm, while the ketone carbonyl carbon will also be in the downfield region. The aromatic and vinyl carbons will appear in the 100-160 ppm range.
Exemplar Experimental Protocol: Microwave-Assisted Synthesis
The following is a detailed, self-validating protocol adapted from established methods for the synthesis of chromone-2-carboxylic acids.[4][7]
Objective: To synthesize a 6-substituted chromone-2-carboxylic acid via a microwave-assisted Claisen-Schmidt condensation and subsequent cyclization/hydrolysis.
Materials:
-
5'-Chloro-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a microwave reaction vessel, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir until dissolved.
-
Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C and maintain this temperature for 15-30 minutes. The progress can be monitored by TLC.
-
-
Hydrolysis and Precipitation:
-
After cooling the reaction vessel to room temperature, carefully add 1 M HCl solution until the pH is acidic (pH 1-2).
-
The addition of acid will cause the product, this compound, to precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
-
Dry the purified product under vacuum.
-
-
Validation:
-
Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy. The obtained data should match the expected values for this compound.
-
This protocol provides a robust and efficient method for the synthesis of the target compound, with the in-process TLC monitoring and final spectroscopic analysis serving as self-validating checkpoints.
References
- 1. This compound | 5006-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]
The Chromone-2-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of chromone-2-carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistries that brought this scaffold to the forefront of medicinal chemistry, contrasts classical and modern synthetic approaches, and provides detailed experimental protocols.
Introduction: The Emergence of a Privileged Scaffold
The chromone (4H-chromen-4-one) nucleus is a benzopyran-based heterocyclic motif ubiquitously found in nature, particularly in the plant kingdom.[1] Its derivatives have long been recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Among the vast family of chromone derivatives, chromone-2-carboxylic acids have carved out a significant niche as both biologically active molecules and exceptionally versatile synthons for the elaboration of more complex chemical entities.[4] Their history is deeply intertwined with the development of synthetic organic chemistry, and their continued relevance in modern drug discovery underscores the power of this "privileged structure."[5] This guide will trace the journey of chromone-2-carboxylic acids from their early discovery to their current status as a cornerstone of medicinal chemistry.
Historical Perspective: The Dawn of Chromone Chemistry
The story of chromone-2-carboxylic acids is a chapter in the larger narrative of chromone chemistry. One of the earliest methods for the synthesis of the parent chromone ring, developed by Heywang and von Kostanecki, involved the decarboxylation of a chromone-2-carboxylic acid, highlighting the fundamental importance of this class of compounds from the very beginning of chromone chemistry.[5] While the precise first synthesis of an unsubstituted chromone-2-carboxylic acid is not easily pinpointed in a single "eureka" moment, its emergence is intrinsically linked to the foundational work on chromone synthesis in the late 19th and early 20th centuries.
Two classical named reactions laid the groundwork for the synthesis of the chromone core and, by extension, chromone-2-carboxylic acids: the Kostanecki-Robinson reaction and the Ruhemann reaction.
The Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction, a cornerstone in the synthesis of chromones and flavones, involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.[6] While not a direct route to chromone-2-carboxylic acids, it was instrumental in establishing the fundamental chemistry of chromone ring formation.
The Ruhemann Reaction: A Direct Pathway
The Ruhemann reaction stands out as a more direct and historically significant route to chromone-2-carboxylic acids. This method involves the condensation of a phenol with an acetylenic dicarboxylic acid or its ester under basic conditions.[7] The resulting intermediate then undergoes cyclization to furnish the chromone-2-carboxylic acid. This reaction provided a more straightforward entry into this class of compounds compared to multi-step sequences that might culminate in a decarboxylation.
The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The quest for greater efficiency, higher yields, and broader substrate scope has driven the evolution of synthetic routes to chromone-2-carboxylic acids. While the classical methods are robust and still find application, modern techniques offer significant advantages in terms of reaction times, purity, and sustainability.[8]
A Comparative Analysis of Synthetic Strategies
| Synthetic Method | Description | Advantages | Disadvantages |
| Ruhemann Reaction | Condensation of a phenol with an acetylenic dicarboxylic acid or ester, followed by cyclization. | Direct route to chromone-2-carboxylic acids. | Often requires harsh reaction conditions and can have limited substrate scope. |
| Kostanecki-Robinson Reaction Variation | A variation of the Claisen condensation using an o-hydroxyacetophenone and diethyl oxalate.[7] | Utilizes readily available starting materials. | A two-step process involving condensation and subsequent acid-catalyzed cyclization. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction between an o-hydroxyacetophenone and diethyl oxalate.[4] | Dramatically reduced reaction times (minutes vs. hours), often leads to higher yields and purity.[9] | Requires specialized microwave reactor equipment. |
| Palladium-Catalyzed Carbonylative Cyclization | Modern methods involving palladium catalysts to couple o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere.[10] | High efficiency and selectivity, broad substrate scope. | Requires a transition metal catalyst and a carbon monoxide source. |
Mechanistic Insights: The Chemistry of Ring Formation
Understanding the mechanisms behind these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of the chromone-2-carboxylic acid core via the classical condensation of an o-hydroxyacetophenone with diethyl oxalate proceeds through a well-defined sequence of reactions.
Caption: Classical synthesis of chromone-2-carboxylic acids.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of a chromone-2-carboxylic acid derivative via both a classical and a modern approach.
Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid[5]
This protocol details a rapid and efficient synthesis using microwave irradiation.
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (6 M)
-
Water
-
Dichloromethane
Procedure:
-
To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in ethanol, add sodium ethoxide (2.0 eq) and diethyl oxalate (3.0 eq).
-
Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.
-
Add a solution of HCl (6 M) and continue heating at 120 °C for 40 minutes.
-
Pour the reaction mixture into water.
-
Filter the resulting solid, wash with water, then with dichloromethane, and dry to obtain the product.
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid with a high degree of purity without the need for column chromatography.[4]
Protocol 2: Classical Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid[12]
This protocol follows a more traditional, two-step approach involving the formation of the ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
Materials:
-
2'-Hydroxy-4'-methoxyacetophenone
-
Diethyl oxalate
-
Sodium
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
Add a mixture of 2'-hydroxy-4'-methoxyacetophenone and diethyl oxalate to the sodium ethoxide solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the ethyl ester.
Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
Materials:
-
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Dissolve the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis.
-
Cool the solution and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Self-Validation: The purity and identity of the intermediate ester and the final carboxylic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The hydrolysis step is expected to proceed in near-quantitative yield.[11]
The Enduring Importance of Chromone-2-Carboxylic Acids in Drug Discovery
The significance of chromone-2-carboxylic acids extends far beyond their historical role in the development of synthetic chemistry. They are key intermediates in the synthesis of a vast array of biologically active molecules.[4] The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Role in drug discovery workflow.
Derivatives of chromone-2-carboxylic acids have shown promise in a variety of therapeutic areas. For instance, disodium cromoglycate, a derivative of a bis-chromone-2-carboxylic acid, has been used as a mast cell stabilizer in the treatment of asthma.[12] This highlights the therapeutic potential that can be unlocked from this seemingly simple scaffold.
Conclusion
The journey of chromone-2-carboxylic acids from their origins in classical organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to their enduring utility. The development of synthetic methodologies, from the foundational work of chemists like Ruhemann and Kostanecki to the advent of modern techniques such as microwave-assisted synthesis, has continually expanded the accessibility and versatility of these important compounds. As the search for novel therapeutics continues, the chromone-2-carboxylic acid core is poised to remain a vital starting point for the design and discovery of the next generation of medicines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. ijrar.org [ijrar.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromone and flavone synthesis [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to the Spectroscopic Characterization of 6-Chlorochromone-2-carboxylic Acid
Introduction
6-Chlorochromone-2-carboxylic acid, with the chemical formula C₁₀H₅ClO₄ and CAS number 5006-45-1, is a member of the chromone family.[1][2] Chromones are a class of compounds that feature a benzopyran-4-one core structure. This rigid, bicyclic framework is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the scaffold for a wide array of pharmacologically active agents.[3] Derivatives of chromone have shown potential in the development of anti-inflammatory, antimicrobial, and anticancer therapeutics.[3] The title compound's utility as a synthetic intermediate in pharmaceutical and agrochemical research underscores the importance of its thorough characterization.[2][3]
Molecular Structure and Spectroscopic Overview
The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the chlorine atom.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[4] |
| H-5 | 7.8 - 8.0 | Doublet | ~2.5 | This proton is ortho to the carbonyl group and the chlorine atom, leading to significant deshielding. It will be split by the meta-coupled H-7. |
| H-7 | 7.6 - 7.8 | Doublet of Doublets | ~9.0, ~2.5 | Coupled to both the ortho H-8 and the meta H-5. |
| H-8 | 7.4 - 7.6 | Doublet | ~9.0 | Coupled to the ortho H-7. |
| H-3 | 6.8 - 7.0 | Singlet | - | This vinyl proton is on the electron-rich pyrone ring and is typically observed as a singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the solvent lock signal.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the assignments.
-
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4] |
| C=O (Pyrone) | 175 - 180 | The ketone carbonyl carbon in the pyrone ring is also highly deshielded. |
| C-2 | 150 - 155 | This carbon is attached to the carboxylic acid group and is part of the pyrone double bond. |
| C-8a | 154 - 158 | The carbon at the junction of the two rings, bonded to the ether oxygen. |
| C-4a | 122 - 126 | The other bridgehead carbon. |
| C-5 | 135 - 138 | Aromatic carbon, deshielded by the adjacent carbonyl group. |
| C-6 | 130 - 134 | The carbon atom bonded to the chlorine atom. |
| C-7 | 125 - 128 | Aromatic carbon. |
| C-8 | 118 - 122 | Aromatic carbon, shielded by the ether oxygen. |
| C-3 | 110 - 115 | The vinyl carbon in the pyrone ring. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
-
Instrument Setup:
-
Use a spectrometer with a broadband probe.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Assign the peaks based on their chemical shifts and comparison with data from similar compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of the title compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding.[4][5] |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium | Characteristic C-H stretching vibrations of the aromatic ring.[6] |
| C=O (Ketone, Pyrone) | 1650 - 1680 | Strong | The carbonyl of the pyrone ring. |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | The carbonyl stretch of the carboxylic acid.[5] |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings.[6] |
| C-O (Ether & Acid) | 1200 - 1300 | Strong | Stretching vibrations of the C-O single bonds. |
| C-Cl | 700 - 800 | Medium | The carbon-chlorine stretching vibration. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path.
-
-
Data Acquisition and Processing:
-
Acquire the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound is 224.6 g/mol .[1] In the mass spectrum, we expect to see a molecular ion peak at m/z 224. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 226 (the M+2 peak) with an intensity of approximately one-third of the M⁺ peak is also expected.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z 206 (M-18) may be observed.
-
Loss of COOH: A significant fragment at m/z 179 (M-45) resulting from the loss of the carboxylic acid group.
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common pathway for carbonyl-containing compounds. For example, a peak at m/z 151 (179-28) could be seen.
-
Figure 2: Proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample may need to be derivatized (e.g., silylation of the carboxylic acid) to increase its volatility for GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a mobile phase-compatible solvent and inject it into an LC system coupled to the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique typically used with GC-MS that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that often preserves the molecular ion. Both positive and negative ion modes should be explored.
-
-
Mass Analysis:
-
Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Acquire data over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions and correlate them with the molecular structure.
-
Conclusion
The spectroscopic characterization of this compound is crucial for its use in research and development. While experimental spectra are not widely available, a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related chromone structures provides a reliable predictive framework. This guide offers the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following these methodologies, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
The Strategic Role of C-6 Substitution in Chromone Scaffolds: A Technical Guide for Drug Discovery
Foreword: The Chromone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, the chromone (4H-1-benzopyran-4-one) nucleus stands out as a "privileged scaffold."[1] This designation is not arbitrary; it reflects the recurring presence of this heterocyclic system in a multitude of natural products and synthetic compounds that exhibit significant and diverse biological activities.[2][3] The chromone framework's rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl group) allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[4]
The true power of the chromone scaffold, however, lies in its capacity for tailored functionalization. The substitution pattern around the core rings dramatically influences the resulting molecule's pharmacological profile.[1] Among the available positions for substitution, the C-6 position on the benzo moiety has emerged as a critical site for modulating activity and selectivity. This guide provides an in-depth review of 6-substituted chromone derivatives, offering researchers and drug development professionals a technical resource grounded in field-proven insights. We will explore the causality behind synthetic choices, dissect structure-activity relationships (SAR), and provide detailed, validated protocols for both synthesis and biological evaluation.
Part 1: Synthetic Strategies for 6-Substituted Chromones
The successful development of novel chromone-based therapeutics hinges on efficient and versatile synthetic methodologies. The choice of strategy is often dictated by the desired C-6 substituent and the overall complexity of the target molecule.
Foundational Synthesis: The Baker-Venkataraman Rearrangement
A classic and reliable route to the chromone core itself is the Baker-Venkataraman rearrangement. This method involves the intramolecular acyl transfer of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration. To introduce a substituent at the C-6 position, one must start with an appropriately substituted 2'-hydroxyacetophenone (e.g., 5'-substituted-2'-hydroxyacetophenone).
Logical Framework for the Baker-Venkataraman Route
References
A Technical Guide to Chromone-2-Carboxylic Acids: Natural Sources, Analogs, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromone-2-carboxylic acids represent a significant class of heterocyclic compounds, distinguished by a benzo-γ-pyrone core functionalized with a carboxylic acid at the 2-position. This scaffold is a recurring motif in a variety of natural products, particularly those derived from fungal and plant sources, and is a cornerstone for the development of synthetic analogs with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of chromone-2-carboxylic acids, delves into their biosynthetic origins via the polyketide pathway, and presents detailed experimental protocols for their chemical synthesis. Furthermore, this guide explores the diverse biological activities of these compounds, offering insights for their application in drug discovery and development.
Introduction: The Significance of the Chromone-2-Carboxylic Acid Scaffold
The chromone ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous naturally occurring and synthetic molecules with significant biological properties.[1] The addition of a carboxylic acid moiety at the 2-position introduces a key functional handle that can influence the molecule's polarity, solubility, and ability to interact with biological targets, such as enzymes and receptors. This unique combination of a rigid, bicyclic aromatic system and a reactive carboxylic acid group makes chromone-2-carboxylic acids and their analogs attractive candidates for drug development programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases.[2]
Natural Occurrence: A Survey of Nature's Chromone-2-Carboxylic Acid Portfolio
Chromone-2-carboxylic acids and their derivatives are predominantly found as secondary metabolites in various fungi and plants.[3][4] These natural products often possess complex substitution patterns on the chromone core, contributing to their diverse biological activities. Fungi, particularly species of Aspergillus and Penicillium, are prolific producers of these compounds.[4][5]
Below is a table summarizing notable examples of naturally occurring chromone carboxylic acid derivatives:
| Compound Name | Natural Source | Reported Biological Activity | Reference |
| 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid | Aspergillus sp. | Inhibition of nitric oxide production | [4][6] |
| 7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid | Penicillium erubescens (marine sponge-associated) | Antibacterial activity | [5] |
| Unnamed Chromone-2-Carboxylic Acid Glycoside | Herbal tea “muti” | Not reported | [7] |
Biosynthesis: The Polyketide Pathway to Chromone-2-Carboxylic Acids
The biosynthesis of the chromone core is primarily achieved through the polyketide pathway, a fundamental route for the formation of a vast array of natural products in microorganisms and plants. This process is initiated by the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by a class of enzymes known as polyketide synthases (PKSs).
While the precise enzymatic steps leading to the 2-carboxylic acid functionality are not fully elucidated for all known natural products, a plausible biosynthetic logic can be proposed based on established biochemical transformations. The pathway likely commences with a starter unit, such as acetyl-CoA, which is extended by several malonyl-CoA units. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the chromone scaffold. The 2-carboxylic acid group could arise from the incorporation of a dicarboxylic acid extender unit or through subsequent oxidation of a precursor methyl or hydroxymethyl group at the C-2 position.
Caption: Proposed biosynthetic pathway of chromone-2-carboxylic acids.
Chemical Synthesis: Building the Chromone-2-Carboxylic Acid Scaffold
The chemical synthesis of chromone-2-carboxylic acids and their analogs is a well-established field, with several reliable methods available to researchers. These approaches provide access to a wide range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Two prominent synthetic strategies are the classical Ruhemann reaction and modern microwave-assisted synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of chromone-2-carboxylic acids can be efficiently achieved through a one-pot, two-step microwave-assisted reaction starting from a substituted 2'-hydroxyacetophenone.[1][8]
Caption: Workflow for microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid [1][9]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium methoxide (NaOMe)
-
Dioxane
-
Hydrochloric acid (HCl), 6 M
-
Microwave reactor
Procedure:
-
Step 1: Condensation
-
In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).
-
Add sodium methoxide (2.5 equivalents) and diethyl oxalate (3 equivalents).
-
Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.
-
-
Step 2: Cyclization and Hydrolysis
-
After cooling the reaction mixture, add 6 M hydrochloric acid (3 mL).
-
Reseal the vial and irradiate in the microwave at 120 °C for 40 minutes.
-
After cooling, pour the reaction mixture into water (50 mL).
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid, wash with dichloromethane, and dry again to yield the pure product.
-
Expected Yield: 87%[1]
Classical Synthesis: The Ruhemann Reaction
The Ruhemann reaction is a classical and versatile method for the synthesis of chromone-2-carboxylic acids. It involves the condensation of a phenol with oxalacetic ester or a similar dicarbonyl compound, followed by cyclization.
Caption: General scheme of the Ruhemann reaction.
Representative Experimental Protocol: Ruhemann Synthesis of Chromone-2-carboxylic acid
Materials:
-
Phenol
-
Diethyl oxalacetate
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
Step 1: Condensation
-
Dissolve phenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add diethyl oxalacetate (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 equivalents) with stirring.
-
-
Step 2: Cyclization
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
Biological Activities and Therapeutic Potential
Chromone-2-carboxylic acids and their synthetic analogs exhibit a remarkable diversity of biological activities, making them promising candidates for drug discovery. Their therapeutic potential spans several areas:
-
Anticancer Activity: Certain chromone-2-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, ovarian, and colon cancer, with IC50 values in the low micromolar range.[2]
-
Anti-inflammatory Effects: Some analogs have demonstrated inhibitory effects on enzymes involved in the inflammatory cascade, such as 5-lipoxygenase.[2] Additionally, naturally occurring chromone carboxylic acids have been shown to inhibit nitric oxide production, a key mediator of inflammation.[4]
-
Antimicrobial Properties: Chromone derivatives have been investigated for their antibacterial and antifungal activities. For instance, a chromone carboxylic acid from a marine-derived fungus displayed activity against bacteria, and other analogs have shown efficacy against Candida species.[5][10]
The following table summarizes the biological activity of selected chromone-2-carboxylic acid derivatives:
| Compound/Analog | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Chromone-2-carboxamide derivatives | Cytotoxicity against MCF-7 breast cancer cells | IC50: 0.9–10 µM | [2] |
| 6,8-Dichlorochromone-3-carbonitrile | Antifungal activity against Candida albicans | MIC: 10 µg/mL | [10] |
| 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid | Inhibition of NO production in RAW264.7 cells | IC50: 7.0–12.0 µM range for related compounds | [4] |
| Copper(II) complexes of chromone-2-carboxylic acid | Antiproliferative activity against Hep G2 cells | Effective at 10⁻⁵ mol dm⁻³ | [3] |
Conclusion and Future Perspectives
Chromone-2-carboxylic acids and their analogs represent a fertile ground for the discovery of novel therapeutic agents. Their presence in natural sources provides a valuable starting point for the design and synthesis of new compounds with enhanced potency and selectivity. The development of efficient and sustainable synthetic methodologies, such as microwave-assisted synthesis, facilitates the rapid generation of compound libraries for high-throughput screening. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their potential in preclinical and clinical studies. The versatility of the chromone-2-carboxylic acid scaffold ensures its continued importance in the field of medicinal chemistry for years to come.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 6-Chlorochromone-2-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Chromone Scaffold
The chromone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to provide ligands for a wide array of biological receptors.[1] This bicyclic system is prevalent in numerous natural products and serves as the foundational scaffold for a multitude of pharmacologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[1][2]
Within this important class of molecules, 6-Chlorochromone-2-carboxylic acid emerges as a particularly versatile and valuable building block.[3] The presence of three key functional handles—the reactive carboxylic acid at the 2-position, the electron-withdrawing chloro group on the aromatic ring, and the electrophilic pyrone core—provides chemists with a powerful platform for diversification. This guide delves into the strategic application of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of high-value compounds for pharmaceutical and agrochemical research.[3][4]
Physicochemical & Structural Data
A precise understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5006-45-1[5][6] |
| Molecular Formula | C₁₀H₅ClO₄[5] |
| Molecular Weight | 224.60 g/mol [5] |
| Appearance | White to off-white crystalline powder[6] |
| Synonyms | 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid[6] |
Core Synthetic Strategy: The Kostanecki Reaction
Before its application, it is instructive to understand the principal synthesis of the title compound itself. The most common and robust method is a variation of the Claisen condensation known as the Kostanecki reaction.[7] This process involves the condensation of a substituted 2-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis. Modern protocols often employ microwave irradiation to significantly reduce reaction times and improve overall yields.[8]
Caption: General workflow for the Kostanecki synthesis.
Application I: Synthesis of Bioactive Chromone-2-Carboxamides
Causality & Rationale: The conversion of the carboxylic acid to a carboxamide is one of the most powerful transformations for this building block. The carboxamide linkage is a key feature in a vast number of pharmaceuticals, including kinase inhibitors, due to its ability to act as a hydrogen bond donor and acceptor. This reaction allows for the introduction of a diverse range of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][9][10] The synthesis is a reliable two-step process: activation of the acid followed by nucleophilic acyl substitution.
Caption: Workflow for chromone-2-carboxamide synthesis.
Detailed Protocol: Synthesis of N-benzyl-6-chloro-4-oxo-4H-chromene-2-carboxamide
1. Materials & Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq) or Phosphorus pentachloride (PCl₅) (1.2 eq)[10]
-
Dry Dichloromethane (DCM) or Cyclohexane
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2. Step-by-Step Methodology:
-
Part A: Formation of the Acyl Chloride Intermediate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise. Caution: Reaction evolves HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 6-chlorochromone-2-carbonyl chloride as a solid. Proceed immediately to the next step.
-
-
Part B: Amide Formation
-
Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-chloro-4-oxo-4H-chromene-2-carboxamide.
-
Application II: Reduction and Derivatization of 2-Hydroxymethylchromones
Causality & Rationale: Reducing the carboxylic acid to a primary alcohol creates a new synthetic nexus. The resulting (6-chloro-4-oxo-4H-chromen-2-yl)methanol is a versatile intermediate for introducing linkers or pharmacophores via etherification or nucleophilic substitution.[11] A common subsequent transformation involves converting the alcohol to a more reactive leaving group (e.g., a halide), which can then be displaced by various nucleophiles, such as amines, to form 2-(aminoalkyl)chromones.[11] While potent reducing agents like LiAlH₄ can be used, borane complexes (e.g., BH₃·THF) offer a milder and often more selective alternative for this transformation.[12]
Caption: Synthetic route from carboxylic acid to aminoalkyl derivatives.
Detailed Protocol: Reduction to (6-chloro-4-oxo-4H-chromen-2-yl)methanol
1. Materials & Reagents:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Step-by-Step Methodology:
-
Add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise via the dropping funnel over 30 minutes. Note: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes at room temperature.
-
Remove the bulk of the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure (6-chloro-4-oxo-4H-chromen-2-yl)methanol.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 5006-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Reactions Involving 6-Chlorochromone-2-carboxylic Acid
Introduction: The Versatility of the Chromone Scaffold in Modern Chemistry
6-Chlorochromone-2-carboxylic acid is a vital heterocyclic building block in the fields of medicinal chemistry and drug discovery. The chromone (4H-1-benzopyran-4-one) core is a privileged structure, meaning it is a molecular framework that can provide ligands for diverse biological receptors.[1][2] The presence of the carboxylic acid at the 2-position and a chlorine atom at the 6-position offers multiple reaction sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatives have shown a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[3] This guide provides detailed experimental setups and protocols for three key reactions of this compound: esterification, amidation, and decarboxylation.
Chemical Profile and Safety Considerations
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of this compound.
| Property | Value | Reference |
| CAS Number | 5006-45-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₅ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 224.60 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Reaction Pathways for this compound
The reactivity of this compound is centered around the carboxylic acid group. This allows for a variety of transformations to generate esters, amides, and, through decarboxylation, the parent 6-chlorochromone.
Caption: Key reaction pathways of this compound.
I. Esterification: Synthesis of 6-Chlorochromone-2-carboxylates
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a carboxylic acid-containing drug candidate. The resulting esters can act as prodrugs, enhancing bioavailability. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this conversion.[4][5][6][7] For enhanced reaction rates and yields, microwave-assisted synthesis presents a modern and efficient alternative.[8][9][10][11][12]
Protocol 1: Fischer-Speier Esterification (Conventional Heating)
This protocol describes the synthesis of ethyl 6-chlorochromone-2-carboxylate.
Materials:
-
This compound
-
Absolute ethanol (used in excess as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure ethyl 6-chlorochromone-2-carboxylate.
Protocol 2: Microwave-Assisted Esterification
Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions.[11][12]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
N-Fluorobenzenesulfonimide (NFSi) as a catalyst[8] or a catalytic amount of a strong acid like sulfuric acid.
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reactor tube with a stir bar
Procedure:
-
In a 10 mL microwave reactor tube, combine this compound (1 mmol), the desired alcohol (2 mL), and the catalyst (e.g., 7 mol% NFSi).[8]
-
Seal the reactor tube and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the excess alcohol under reduced pressure.
-
Work up the reaction mixture as described in the conventional heating protocol (steps 8-11).
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Temperature | Reflux temperature of the alcohol | Typically 100-150 °C |
| Yield | Good to excellent | Often higher than conventional |
| Energy Consumption | High | Low |
II. Amidation: Synthesis of 6-Chlorochromone-2-carboxamides
Amide bond formation is one of the most crucial reactions in medicinal chemistry. Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. A more reliable and widely used approach is a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride.[3]
Workflow for Amidation
Caption: Two-step workflow for the synthesis of 6-Chlorochromone-2-carboxamides.
Protocol 3: Synthesis of 6-Chlorochromone-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride (can be used as both reagent and solvent) or in an anhydrous solvent like DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux gently with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator. The resulting 6-chlorochromone-2-carbonyl chloride is often used in the next step without further purification.
Protocol 4: Amide Coupling
Materials:
-
6-Chlorochromone-2-carbonyl chloride (from the previous step)
-
The desired primary or secondary amine
-
A non-nucleophilic base such as triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Ice bath
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.
-
Dissolve the crude 6-chlorochromone-2-carbonyl chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl solution (to remove excess amine and triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography to obtain the desired product.
Alternatively, coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of 4-(Dimethylamino)pyridine (DMAP) can be used for the direct conversion of the carboxylic acid to the amide, though this may be less efficient for this specific substrate.[3]
III. Decarboxylation: Synthesis of 6-Chlorochromone
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a useful reaction for accessing the parent chromone scaffold from its 2-carboxylic acid derivative. Chromone-2-carboxylic acids are analogous to β-keto acids, which are known to undergo decarboxylation upon heating.[13] The reaction can often be facilitated by a copper catalyst.[14][15][16][17][18]
Protocol 5: Thermal Decarboxylation
Materials:
-
This compound
-
High-boiling point solvent (e.g., quinoline, diphenyl ether)
Equipment:
-
Round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Short path distillation apparatus (optional, for purification)
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a high-boiling point solvent if necessary to ensure even heating.
-
Heat the mixture to a high temperature (typically above the melting point of the acid, e.g., 200-250 °C).
-
Monitor the reaction by observing the evolution of CO₂ gas.
-
Once the gas evolution ceases, the reaction is complete.
-
Cool the reaction mixture and purify the resulting 6-chlorochromone by recrystallization or sublimation.
Protocol 6: Copper-Catalyzed Decarboxylation
The use of a copper catalyst can often lower the required reaction temperature and improve the yield.[17][18]
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) or another copper salt
-
Quinoline (as solvent and ligand)
Equipment:
-
Round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, a catalytic amount of copper(I) oxide, and quinoline.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with dilute acid (e.g., 1M HCl) to remove the quinoline.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the 6-chlorochromone by column chromatography or recrystallization.
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for esterification, amidation, and decarboxylation provide robust and adaptable methods for the chemical modification of this important scaffold. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, researchers can effectively utilize this compound to generate novel compounds for further investigation.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 9. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 11. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 12. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment - American Chemical Society [acs.digitellinc.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis [organic-chemistry.org]
- 15. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions | Semantic Scholar [semanticscholar.org]
Application Note: A Senior Scientist's Guide to Chromone Compound Analysis using HPLC and GC-MS
Introduction: The Analytical Imperative for Chromone Scaffolds
Chromones and their derivatives represent a privileged class of oxygenated heterocyclic compounds, widely distributed in the natural world, particularly in plants and fungi.[1] Their molecular scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] For researchers in natural product chemistry, drug discovery, and quality control, the accurate separation, identification, and quantification of these compounds are paramount.
This guide provides an in-depth exploration of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of chromone compounds. We will move beyond rote protocols to explain the fundamental principles and causal reasoning behind methodological choices, empowering you to develop and validate robust analytical systems.
Choosing Your Analytical Weapon: HPLC vs. GC-MS for Chromones
The decision to use HPLC or GC-MS is fundamentally dictated by the physicochemical properties of the target chromone analytes, specifically their volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for most chromone analyses. The majority of chromones are polar, non-volatile, and potentially heat-sensitive, making them ideal candidates for LC-based separation.[2] HPLC excels at analyzing chromones in their native state from complex matrices like plant extracts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique reserved for chromones that are either naturally volatile or can be chemically modified (derivatized) to become volatile without degradation.[3][4] A notable example is the analysis of 2-(2-phenylethyl)chromones, which are key aromatic compounds in agarwood.[5][6][7]
The following diagram illustrates the decision-making workflow:
Caption: Decision workflow for selecting HPLC or GC-MS.
Part 1: High-Performance Liquid Chromatography (HPLC) for Broad-Spectrum Chromone Analysis
HPLC coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometer (MS), is the preferred method for the separation and quantification of most chromones. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Principle of Separation: Reversed-Phase Chromatography
For polar chromone compounds, Reversed-Phase (RP) HPLC is the dominant mode.
-
Stationary Phase: A nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile or methanol, is employed.[2]
-
Mechanism: Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of phenolic hydroxyl groups common on chromone structures.[8]
Detailed HPLC Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for method development.
1. Sample Preparation: The Foundation of Quality Data
The goal is to efficiently extract chromones while removing interfering substances that could damage the HPLC column.[3]
-
Step 1: Extraction. For plant materials, use polar solvents like methanol, ethanol, or mixtures thereof with water.[2] Employ ultrasonication for 30-60 minutes to enhance extraction efficiency by disrupting cell walls.
-
Step 2: Filtration. This is a critical, non-negotiable step. Filter the crude extract through a 0.22–0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates that can cause system blockages and high backpressure.[2][4]
-
Step 3: Concentration & Reconstitution. If analyte concentrations are low, evaporate the solvent under reduced pressure (using a rotary evaporator). Crucially, reconstitute the dried extract in the initial mobile phase composition to ensure peak shape integrity upon injection.
2. HPLC Instrumentation and Method Parameters
These parameters serve as a validated starting point for many chromone analyses.
| Parameter | Typical Setting/Consideration | Rationale |
| Column | Reversed-phase C18 (e.g., 150–250 mm × 4.6 mm, 5 µm) | Industry standard for separating moderately polar compounds like chromones. Provides excellent resolution and durability. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Formic acid ensures protonation of acidic functional groups for better peak shape. Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Elution Mode | Gradient Elution | A gradient (e.g., starting with 10% B, ramping to 90% B over 30-40 minutes) is essential for analyzing complex extracts containing chromones with a wide range of polarities.[9] |
| Flow Rate | 0.8–1.0 mL/min | Provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Column Temp. | 25–35°C | Maintaining a constant temperature ensures reproducible retention times.[2] |
| Injection Vol. | 5–20 µL | Volume should be optimized to avoid column overloading, which leads to peak distortion. |
| Detection | PDA/DAD at 280–330 nm | Chromone scaffolds typically exhibit strong UV absorbance in this range. A PDA detector is invaluable as it provides UV spectra for each peak, aiding in peak purity assessment and preliminary identification.[2] |
3. Data Interpretation and Quantification
-
Identification: A chromone is tentatively identified by matching its retention time (RT) with that of a certified reference standard run under the same conditions.[2] Confirmation is achieved by comparing the full UV-Vis spectrum from the PDA detector with the standard.[2]
-
Quantification: Create a calibration curve by injecting a series of known concentrations of a reference standard. The peak area of the analyte in the sample is then used to calculate its concentration based on this curve.[10]
4. Method Validation (Trustworthiness Pillar)
For reliable and reproducible results, the analytical method must be validated according to established guidelines, such as those from the AOAC or Pharmacopoeias.[8][11][12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | Ensure the method measures only the analyte of interest. | The analyte peak should be well-resolved from other components in the matrix. |
| Linearity | Confirm a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.998.[13] |
| Accuracy (% Recovery) | Measure the closeness of the experimental value to the true value. | 95–105% recovery of a spiked analyte.[13] |
| Precision (RSD%) | Assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) < 2%.[13] |
| LOD & LOQ | Determine the lowest concentration that can be detected and quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[13] |
Part 2: GC-MS for Volatile and Derivatizable Chromones
GC-MS is the definitive tool for the structural elucidation and quantification of volatile chromones, such as the 2-(2-phenylethyl)chromones that characterize fragrant agarwood.[5][7] The sample is vaporized and separated in a gaseous mobile phase before being fragmented and detected by a mass spectrometer.[14]
Principle of Separation and Identification
-
Gas Chromatography (GC): Separation occurs in a long, narrow capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. Volatile compounds with lower boiling points travel through the column faster.[14]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the ion source (typically using Electron Ionization, EI), where they are bombarded with high-energy electrons. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and to break apart into characteristic fragment ions.[15] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[16]
Detailed GC-MS Protocol: A Structural Elucidation Workflow
1. Sample Preparation: Ensuring Volatility
-
Step 1: Dissolution. The sample must be dissolved in a volatile organic solvent like hexane or dichloromethane.[14] Water and other non-volatile solvents must be strictly avoided.[4]
-
Step 2: Filtration/Centrifugation. Remove any particulate matter to protect the GC inlet liner and column.[4]
-
Step 3: Derivatization (If Necessary). For chromones with polar functional groups (e.g., -OH) that hinder volatility, derivatization is required. This involves a chemical reaction to replace active hydrogens with nonpolar groups (e.g., silylation).[4] This step is crucial for expanding the range of chromones amenable to GC-MS analysis.
2. GC-MS Instrumentation and Method Parameters
| Parameter | Typical Setting/Consideration | Rationale |
| GC Column | Nonpolar column (e.g., 5% Phenyl Polysiloxane) 30 m x 0.25 mm, 0.25 µm film | This type of column separates compounds primarily based on boiling point, which is ideal for a homologous series of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Helium is the most common and safest choice. |
| Inlet Temp. | 250–280°C | Must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. |
| Oven Program | Temperature Gradient (e.g., 100°C hold 2 min, ramp to 280°C at 10°C/min, hold 10 min) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points in a single run. |
| Ion Source | Electron Ionization (EI) at 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra. |
| MS Transfer Line | 280°C | Must be kept hot to prevent condensation of analytes as they pass from the GC to the MS. |
| Mass Range | 40–500 m/z | A typical range that covers the molecular ions and key fragments of many chromone derivatives. |
3. Data Interpretation: Decoding the Fragmentation Pattern
The mass spectrum provides a wealth of structural information. For 2-(2-phenylethyl)chromones, the most characteristic fragmentation is the cleavage of the C-C bond between the chromone and phenyl moieties.[5][7]
-
Molecular Ion Peak (M+•): This peak corresponds to the molecular weight of the compound. Its presence is crucial for determining the elemental composition.
-
Key Fragment Ions: Identification relies on recognizing characteristic fragment ions. For example, in 2-(2-phenylethyl)chromones:
The following diagram illustrates this key fragmentation pathway:
Caption: Characteristic fragmentation of 2-(2-phenylethyl)chromones.
Conclusion: An Integrated Analytical Strategy
HPLC and GC-MS are not mutually exclusive but rather complementary techniques in the comprehensive analysis of chromone compounds. HPLC, particularly when coupled with PDA or MS detection, serves as the primary tool for the analysis of the broad, polar range of chromones found in natural extracts and pharmaceutical formulations. GC-MS offers unparalleled structural elucidation capabilities for the specific subclass of chromones that are volatile or can be rendered volatile. A senior scientist's expertise lies in understanding the fundamental chemistry of the analytes to select the appropriate technique, meticulously prepare the sample, and rigorously interpret the resulting data to generate reliable, defensible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oudacademia.com [oudacademia.com]
- 3. organomation.com [organomation.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Chromatography [usp.org]
- 13. mdpi.com [mdpi.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scienceready.com.au [scienceready.com.au]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Organic Acids
Introduction: Understanding the Dual-Hazard Nature of Chlorinated Organic Acids
Chlorinated organic acids, such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and monochloroacetic acid, are indispensable reagents in various scientific disciplines, including biochemistry, analytical chemistry, and pharmaceutical development. They are widely utilized as protein precipitants, decalcifiers, and versatile chemical intermediates. However, their utility is matched by a significant hazard profile that demands meticulous handling and storage procedures.
These molecules present a dual-risk scenario. As carboxylic acids, they are corrosive and can cause severe chemical burns to skin and eyes upon contact.[1][2][3] The presence of chlorine atoms on the alpha-carbon significantly enhances their acidic strength compared to their non-chlorinated analogues. This is due to the electron-withdrawing inductive effect of the chlorine atoms, which stabilizes the carboxylate anion, making the proton more readily donated.[4] Consequently, trichloroacetic acid is a much stronger acid than acetic acid.[4]
Furthermore, the chlorinated component introduces additional toxicological concerns. Many chlorinated compounds are toxic and may pose long-term health risks, including potential carcinogenicity.[2][5][6] For instance, dichloroacetic acid is suspected of causing cancer.[5][6] Inhalation of dusts or vapors can lead to severe respiratory irritation, and thermal decomposition may produce highly toxic gases such as phosgene and hydrogen chloride.[1][7][8]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of chlorinated organic acids, grounded in the principles of risk mitigation and scientific causality. It is intended for researchers, scientists, and drug development professionals who work with these potent chemicals.
Section 1: The Hierarchy of Controls: A Proactive Approach to Safety
The most effective strategy for ensuring safety when working with chlorinated organic acids is to implement the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of Controls for managing risks associated with chlorinated organic acids.
1.1. Elimination and Substitution: Before using a chlorinated organic acid, a thorough risk assessment should determine if the hazard can be eliminated entirely or if a less hazardous substance can be substituted. For example, could a non-chlorinated acid or a different protein precipitation method achieve the desired scientific outcome?
1.2. Engineering Controls: When the use of chlorinated organic acids is unavoidable, engineering controls are the next line of defense. These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All work with solid or concentrated chlorinated organic acids that could produce dust or vapors must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of corrosive and toxic fumes.[2][3]
-
Ventilated Storage: Corrosive materials should be stored in dedicated, ventilated cabinets to prevent the buildup of corrosive vapors that can degrade shelving and other containers.
1.3. Administrative Controls: These are work policies and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be developed and readily accessible.
-
Designated Areas: Clearly mark designated areas for the storage and use of chlorinated organic acids.[9]
-
Training: All personnel must be trained on the specific hazards of chlorinated organic acids, the contents of the Safety Data Sheet (SDS), and the laboratory's SOPs before they are permitted to handle these chemicals.
1.4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The appropriate PPE should be selected based on the specific chemical and the task being performed.[10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield when working with larger quantities or when there is a significant splash risk.[3][10] | Protects against severe eye damage and burns from splashes of corrosive acid.[1][2] |
| Hand Protection | Acid-resistant gloves are mandatory. Viton™ or butyl rubber are often recommended for chlorinated organic acids.[10] Always check the manufacturer's glove compatibility chart for the specific acid and concentration being used. Nitrile gloves may offer limited protection for incidental contact. | Prevents severe skin burns and corrosion.[1][3] Some chlorinated solvents can penetrate standard laboratory gloves like latex or nitrile with prolonged contact.[11] |
| Body Protection | A lab coat, buttoned completely. An acid-resistant apron should be worn over the lab coat when handling larger volumes.[3][10] | Protects skin and personal clothing from splashes and contamination. |
| Footwear | Closed-toe shoes are required in all laboratory settings. | Protects feet from spills. |
| Respiratory | Generally not required when working in a properly functioning fume hood. If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate acid gas cartridges must be used.[12] | Prevents irritation of the nose, throat, and lungs from inhaling dust or vapors.[7][10] |
Section 2: Storage and Chemical Compatibility
Improper storage of chlorinated organic acids can lead to dangerous reactions, container degradation, and the release of hazardous fumes. The primary principles of safe storage are segregation from incompatible materials and ensuring the integrity of containers.
2.1. General Storage Guidelines:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]
-
Containers should be kept tightly closed to prevent the escape of corrosive vapors.[9]
-
Store below eye level to minimize the risk of spills and splashes to the face and eyes.[13]
-
Use secondary containment, such as a polyethylene or other corrosion-resistant tray, to contain any potential leaks.[9]
-
Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.
2.2. Chemical Incompatibility: Chlorinated organic acids must be segregated from incompatible materials to prevent violent reactions, fires, or the generation of toxic gases.
| Incompatible Material Class | Specific Examples | Hazard of Mixing |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent exothermic neutralization reaction. |
| Strong Oxidizing Agents | Perchlorates, permanganates, nitrates, chromic acid | Can cause fire or explosion.[3][7] |
| Metals | Iron, zinc, aluminum, copper | Corrosive to many metals, leading to container failure and the potential generation of flammable hydrogen gas.[3][7][8] |
| Amines | Can result in a violent reaction.[1] | |
| Cyanides and Sulfides | Sodium cyanide, iron sulfide | Generation of highly toxic hydrogen cyanide or hydrogen sulfide gas. |
Section 3: Protocols for Safe Handling and Emergency Response
Adherence to established protocols is crucial for minimizing the risk of exposure and ensuring a rapid and effective response in the event of an emergency.
Protocol 3.1: Preparation of a Standardized Aqueous Solution of Trichloroacetic Acid (TCA)
-
Pre-use Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
-
Ensure an emergency eyewash and shower are accessible and unobstructed.
-
Have a spill kit readily available.
-
-
Procedure:
-
Place a magnetic stir plate and a glass beaker of appropriate size inside the fume hood.
-
Measure the required volume of deionized water and add it to the beaker.
-
Slowly and carefully weigh the solid TCA in a weigh boat inside the fume hood.
-
Gradually add the solid TCA to the water while stirring. Always add acid to water, never the other way around , to dissipate the heat generated during dissolution.
-
Once the TCA has completely dissolved, turn off the stirrer.
-
Carefully transfer the solution to a clearly labeled, appropriate storage container (e.g., a glass bottle with a corrosion-resistant cap).
-
Clean any residual TCA from the work surface in the fume hood using a damp cloth, and dispose of the cloth as hazardous waste.
-
Protocol 3.2: Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
Caption: Decision workflow for responding to a chlorinated organic acid spill.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[1][7][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2][14] Rinse the mouth with water and give the person one or two glasses of water to drink.[1][14] Seek immediate medical attention.
Spill Cleanup (Minor Spills):
For small spills contained within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash.[7][10]
-
Once the fizzing has stopped, use an inert absorbent material (e.g., vermiculite, sand) to absorb the neutralized mixture.
-
Collect the material using a scoop and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Section 4: Waste Disposal
Chlorinated organic acids and materials contaminated with them are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9]
-
Do not mix chlorinated organic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a secondary containment bin in a designated satellite accumulation area.
Conclusion
Chlorinated organic acids are powerful chemical tools, but their safe use is predicated on a thorough understanding of their hazards and a disciplined adherence to safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, maintaining stringent storage and handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with these compounds and ensure a safe laboratory environment. Always consult the Safety Data Sheet for the specific chlorinated organic acid you are using before beginning any work.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. nj.gov [nj.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Trichloroacetic acid [cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. fishersci.ie [fishersci.ie]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. Dichloroacetic acid - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Leveraging 6-Chlorochromone-2-carboxylic Acid for Advanced Fluorescent Probe Development
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique photophysical properties. This guide provides an in-depth exploration of 6-Chlorochromone-2-carboxylic acid as a versatile starting material for the synthesis of high-performance fluorescent probes. We will dissect the rationale behind its use, detailing the strategic roles of the chloro and carboxylic acid functionalities. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to design, synthesize, and validate novel fluorescent probes for a range of applications, including the detection of biologically significant metal ions.
Introduction: The Strategic Advantage of the this compound Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying analytes in complex biological and environmental systems.[1] The selection of the core fluorophore is paramount, as it dictates the probe's sensitivity, selectivity, and compatibility with the target environment. The chromone (4H-1-benzopyran-4-one) skeleton has emerged as a superior platform for probe development due to its rigid, planar structure which often results in favorable quantum yields and photostability.[2][3]
This compound (CAS 5006-45-1) is a particularly strategic starting material for several key reasons:[4][5]
-
The 2-Carboxylic Acid Group: This functional group is the primary reactive handle for synthetic elaboration. It provides a direct and reliable site for covalent modification, allowing for the attachment of various recognition moieties (receptors) through stable amide or ester linkages.[6][7] This modularity is crucial for tailoring the probe's selectivity towards a specific analyte.
-
The 6-Chloro Group: As an electron-withdrawing substituent, the chlorine atom modulates the electronic properties of the chromone ring system. This influences the molecule's frontier molecular orbitals (HOMO-LUMO energy gap), thereby tuning its absorption and emission characteristics.[8] Furthermore, substitution at the 6-position generally has a minimal disruptive impact on the core photophysical properties compared to other positions, making it an ideal location for electronic tuning.[3][8]
This guide will focus on a practical application: the development of a selective fluorescent probe for aluminum (Al³⁺), a metal ion of significant biological and environmental interest.
Figure 1: Logical relationship of the functional components of this compound.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The probe designed in this protocol operates on the principle of Chelation-Enhanced Fluorescence (CHEF).[9] Many chromone-based probes exhibit weak fluorescence in their free state due to photoinduced electron transfer (PET) or vibrational and rotational motions that quench the excited state non-radiatively.
Upon binding a target metal ion (e.g., Al³⁺), a rigid chelate ring system is formed between the probe's receptor and the ion.[9] This structural rigidification suppresses the non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[9][10]
Figure 2: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Application Protocol 1: Synthesis of an Al³⁺-Selective Probe
This protocol details the synthesis of a hypothetical probe, (E)-6-chloro-N'-(1-(pyridin-2-yl)ethylidene)-4-oxo-4H-chromene-2-carbohydrazide (CPCC) , by coupling this compound with a custom synthesized hydrazide receptor.
Rationale for Reagent Selection
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide): This combination is a standard, highly efficient method for activating carboxylic acids to form amine-reactive NHS esters, facilitating amide bond formation under mild conditions.[6]
-
2-Acetylpyridine Hydrazone: This moiety is chosen as the receptor. The pyridine nitrogen and the hydrazone imine nitrogen form an effective N,N-chelating site for trivalent cations like Al³⁺.
Step-by-Step Synthesis Workflow
Figure 3: Workflow for the synthesis and purification of the CPCC fluorescent probe.
Detailed Experimental Procedure
Materials:
-
This compound (1.0 eq)
-
EDC·HCl (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
2-Acetylpyridine hydrazone (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Hexanes
-
Saturated aq. NaCl (Brine)
-
Anhydrous MgSO₄
-
Silica Gel (230-400 mesh)
Procedure:
-
Activation: To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add NHS (1.2 eq) and EDC·HCl (1.5 eq). Stir the mixture at room temperature for 4 hours to form the active NHS ester. The reaction progress can be monitored by TLC.
-
Coupling: In a separate flask, dissolve 2-Acetylpyridine hydrazone (1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture from Step 1, followed by the dropwise addition of Triethylamine (3.0 eq). Let the reaction stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into cold water and extract three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield the final product, CPCC, as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: Photophysical Characterization and Analyte Sensing
This protocol describes how to evaluate the performance of the newly synthesized CPCC probe.
Stock Solutions and Instrumentation
-
Probe Stock (1 mM): Prepare a stock solution of CPCC in DMSO.
-
Metal Ion Stocks (10 mM): Prepare stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.
-
Buffer: Use a HEPES buffer (10 mM, pH 7.4) for all measurements to mimic physiological conditions.
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are required.
Experimental Workflow
-
Photophysical Properties:
-
Dilute the CPCC stock solution in buffer to a final concentration of 10 µM.
-
Record the UV-Vis absorption spectrum.
-
Record the fluorescence emission spectrum by exciting at the absorption maximum (λ_abs).
-
-
Selectivity Test:
-
Prepare a series of vials, each containing 10 µM CPCC in buffer.
-
To each vial, add a different metal ion (e.g., 5 equivalents). Include a control with no metal ion.
-
After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum for each sample.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the different metal ions.
-
-
Fluorescence Titration:
-
Prepare a solution of 10 µM CPCC in buffer.
-
Sequentially add increasing concentrations of Al³⁺ (from 0 to ~20 equivalents).
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the Al³⁺ concentration to determine the binding stoichiometry and calculate the detection limit.
-
Data Presentation and Expected Results
The results should be summarized in clear tables and graphs for easy interpretation.
Table 1: Photophysical Properties of CPCC Probe
| Property | Value |
|---|---|
| Absorption λ_max (nm) | ~350 nm |
| Emission λ_max (nm) | ~480 nm |
| Quantum Yield (Φ) - Free | Low (<0.05) |
| Quantum Yield (Φ) - with Al³⁺ | High (>0.5) |
| Stokes Shift (nm) | ~130 nm |
Selectivity: A bar graph of fluorescence intensity should show a dramatic and selective enhancement only in the presence of Al³⁺, with minimal response from other competing metal ions.[10] This demonstrates the high selectivity of the probe.
Titration: The titration curve will show a saturable increase in fluorescence, which can be used to calculate the binding constant (Ka) and the limit of detection (LOD), typically found to be in the nanomolar to low micromolar range for such probes.[11]
Application Protocol 3: Bioimaging in Living Cells
This protocol provides a general guideline for using the CPCC probe to visualize intracellular Al³⁺.
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach 70-80% confluency.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of the CPCC probe (e.g., 5-10 µM in cell culture medium) for 30 minutes at 37°C.
-
Analyte Treatment: Wash the cells again with PBS to remove excess probe. Treat one set of cells with a solution containing a bioavailable source of Al³⁺ (e.g., AlCl₃) for 30 minutes. Keep another set as a control.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., Ex: 350 nm / Em: 480 nm). A significant increase in intracellular fluorescence in the Al³⁺-treated cells compared to the control cells would indicate successful detection.
-
Cytotoxicity Assay: Perform an MTT assay or similar viability test to ensure that the probe is not toxic to the cells at the working concentration.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low/No Product Yield | Incomplete activation of carboxylic acid. | Ensure reagents (EDC, NHS) are fresh and the solvent (DMF) is anhydrous. |
| Poor nucleophilicity of the amine/hydrazone. | Add a non-nucleophilic base like DIPEA or increase reaction time/temperature moderately. | |
| Sensing: Poor Selectivity | Receptor design is not optimal. | Redesign the chelating moiety to have a higher affinity and more specific coordination geometry for the target ion. |
| Interference from pH. | Perform a pH stability test and ensure all experiments are conducted within the optimal pH range of the probe. | |
| Bioimaging: No Cellular Uptake | Probe is not cell-permeable. | Modify the probe structure to be more lipophilic or consider conjugation to a cell-penetrating peptide. |
| High Background Fluorescence | Incomplete removal of extracellular probe. |
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Design and synthesis of a novel fluorescent reagent, 6-oxy-(ethylpiperazine)-9-(2'-methoxycarbonyl) fluorescein, for carboxylic acids and its application in food samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Unsung Architect: A Guide to the Critical Role of Intermediates in Pharmaceutical Development
An Application Note for Drug Development Professionals
Abstract
In the intricate process of pharmaceutical development, the journey from a promising molecule to a life-saving drug is a multi-step synthesis. Central to this journey are pharmaceutical intermediates, the chemical compounds that serve as the essential building blocks for Active Pharmaceutical Ingredients (APIs).[1][2][3] Often overshadowed by the final API, the strategic design, synthesis, purification, and control of intermediates are paramount to the safety, efficacy, and commercial viability of any therapeutic agent. This guide provides an in-depth exploration of the role of intermediates, offering technical insights, detailed protocols, and regulatory context for researchers, scientists, and drug development professionals.
The Strategic Importance of Intermediates
Pharmaceutical intermediates are the molecular precursors in the synthesis of an API.[4] They are not the final drug product but are crucial, isolated steps in the chemical pathway.[4] The quality and purity of these intermediates directly dictate the effectiveness and safety of the final medication.[4] A well-defined intermediate strategy impacts the entire drug development lifecycle in several key areas:
-
Quality and Purity: High-quality intermediates reduce the risk of impurities in the final drug product.[2] Controlling the impurity profile at the intermediate stage is far more efficient than attempting to remove problematic impurities from the complex final API.
-
Process Efficiency and Scalability: A synthetic route involving stable, easily purified intermediates allows for a more robust and scalable manufacturing process.[1] This is critical when transitioning from laboratory-scale synthesis to pilot plant and commercial-scale production.[5][6]
-
Cost-Effectiveness: Optimizing the synthesis of intermediates can significantly reduce the overall cost of API production by improving yields and reducing the need for expensive reagents or complex purification steps.[1][4]
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place stringent controls on the entire manufacturing process.[1] According to International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11, critical intermediates must be well-characterized, and their manufacturing process must be controlled under Good Manufacturing Practices (GMP).[7][8]
The Pharmaceutical Development Workflow: Role of Intermediates
The following diagram illustrates the central position of intermediates within the broader pharmaceutical development and manufacturing pipeline.
Caption: The drug development pipeline highlighting the role of intermediates.
Section 1: Synthesis, Purification, and Characterization Workflow
The development of a pharmaceutical intermediate is an iterative process involving synthesis, purification, and rigorous analytical testing. The goal is to establish a robust and reproducible process that consistently yields an intermediate of the required quality.
Caption: Iterative workflow for intermediate development.
Purification of Pharmaceutical Intermediates
After synthesis, the crude intermediate must be purified to remove by-products, unreacted starting materials, and residual catalysts.[9] The choice of purification technique is critical and depends on the physicochemical properties of the intermediate and the impurities.
| Purification Technique | Principle | Typical Purity Achieved | Key Considerations |
| Crystallization | Difference in solubility between the intermediate and impurities in a given solvent system. | >99.5% | Requires a crystalline solid. Solvent selection is critical. |
| Distillation | Separation based on differences in boiling points.[10] | 95-99.9% | Suitable for volatile and thermally stable liquids. |
| Extraction | Partitioning of a compound between two immiscible liquid phases.[10] | Variable (often a preliminary step) | Effective for initial cleanup and removing water-soluble/insoluble impurities. |
| Chromatography | Differential partitioning between a stationary phase and a mobile phase.[10] | >99.8% | Highly versatile but can be expensive and time-consuming to scale up. |
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a self-validating method for purifying a neutral organic intermediate.
Objective: To purify a crude synthetic intermediate and confirm its purity using Thin-Layer Chromatography (TLC).
Materials:
-
Crude intermediate
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate) - HPLC grade
-
TLC plates (silica gel coated)
-
Glass column, collection tubes, and other standard laboratory glassware
Methodology:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc).
-
Causality: The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of ~0.3 and is well-separated from all impurities. A low Rf ensures good interaction with the stationary phase, leading to better separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Senior Scientist Note: A well-packed column is critical for achieving high-resolution separation. Inconsistent packing leads to band broadening and poor purification.
-
-
Sample Loading:
-
Dissolve the crude intermediate in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Causality: Minimizing the initial band volume prevents the sample from spreading out, which would compromise the separation efficiency.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column under positive pressure.
-
Collect fractions of equal volume (e.g., 10 mL) in test tubes.
-
-
Purity Analysis (Self-Validation):
-
Spot every second or third fraction onto a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate in the same mobile phase.
-
Visualize the spots (e.g., under UV light or with a chemical stain).
-
Trustworthiness: This step provides immediate feedback. Fractions containing only the single, pure spot of the desired product can be confidently combined. Fractions that are mixed or contain impurities are kept separate.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified intermediate.
-
Section 2: Analytical Characterization
Accurate and sensitive analysis of intermediates is crucial for monitoring reactions, evaluating purity, and ensuring process control.[11] A suite of analytical techniques is employed to confirm the identity, purity, and quality of the intermediate.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a pharmaceutical intermediate using a reverse-phase HPLC method with UV detection.
Materials:
-
Purified intermediate sample
-
HPLC-grade Acetonitrile (ACN) and water
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases prior to use.
-
Causality: Degassing is essential to prevent air bubbles from forming in the pump and detector, which would cause baseline noise and pressure fluctuations, compromising the data's reliability. TFA is a common modifier that improves peak shape for acidic and basic compounds by acting as an ion-pairing agent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the intermediate in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of ~1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Test (Self-Validation):
-
Before running the sample, perform several injections of a standard solution or the sample itself.
-
Trustworthiness: The system is deemed suitable only if it meets pre-defined criteria. This ensures the analytical system is performing correctly before generating reportable data. Key parameters include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Retention Time Repeatability: Relative Standard Deviation (RSD) of <1% for at least five replicate injections.
-
Peak Area Repeatability: RSD of <2% for at least five replicate injections.
-
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample (e.g., 10 µL).
-
Run a gradient elution method, for example:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and re-equilibrate
-
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the intermediate by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Senior Scientist Note: The area percent method assumes that all compounds have a similar response factor at the chosen wavelength. For highly accurate quantification, a reference standard and a calibration curve are required.
-
Section 3: Regulatory Landscape and Quality Control
The manufacturing of pharmaceutical intermediates is governed by stringent regulatory guidelines to ensure the final drug product's safety and quality.[2]
-
ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): This guideline is a cornerstone for API manufacturing. It specifies that GMP principles should be applied to the manufacturing steps of "defined intermediates" – the point from which the final API structure begins to be formed.[7] Key expectations include a controlled production environment, validated processes, and complete traceability.[7]
-
ICH Q11 (Development and Manufacture of Drug Substances): This guideline provides further detail on process development and impurity control.[7] It emphasizes a science- and risk-based approach to understanding how process parameters and raw material attributes can affect the quality of intermediates and the final API.[7][8] A key concept is the establishment of a "control strategy" to ensure consistent quality.[7]
-
Documentation and Traceability: Every step in the production of an intermediate, from raw material sourcing to final release testing, must be meticulously documented.[12] This documentation is critical for regulatory filings (e.g., in a Drug Master File or New Drug Application) and for conducting investigations if a quality issue arises.[12]
Conclusion
Pharmaceutical intermediates are far more than simple stepping stones in a synthetic sequence; they are the fundamental pillars upon which the quality, safety, and manufacturability of an API are built.[1][3] A deep understanding of their synthesis, purification, characterization, and the associated regulatory framework is indispensable for any professional in the field of drug development.[2] By implementing robust control strategies and leveraging advanced analytical techniques at the intermediate stage, pharmaceutical companies can streamline development, ensure regulatory compliance, and ultimately deliver safer and more effective medicines to patients worldwide.[4]
References
- 1. mahantlifescience.com [mahantlifescience.com]
- 2. evobiosystems.com [evobiosystems.com]
- 3. mlunias.com [mlunias.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. pharmtech.com [pharmtech.com]
- 9. theasengineers.com [theasengineers.com]
- 10. shyzchem.com [shyzchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. arborpharmchem.com [arborpharmchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorochromone-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Chlorochromone-2-carboxylic acid (CAS 5006-45-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this valuable heterocyclic building block.[1][2] As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is critical.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's critical parameters, offering solutions to common challenges encountered in the lab.
Core Synthesis Pathway: The Claisen Condensation Route
The most robust and widely optimized method for synthesizing this compound and its analogs is the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by an acid-catalyzed cyclization and hydrolysis.[3][4] The general workflow starts with 5'-Chloro-2'-hydroxyacetophenone and diethyl oxalate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and offers validated solutions.
Q1: My overall yield is low (<50%). What are the most critical parameters to investigate first?
Low yield is the most frequent complaint. The reaction is a two-step, one-pot process, and efficiency losses can occur at either stage. The most critical parameters are the choice of base, reaction temperature, and reaction time.
-
Base Selection and Stoichiometry: The initial Claisen condensation requires a strong base to deprotonate the methyl group of the acetophenone, forming a nucleophilic enolate. Sodium ethoxide (EtONa) in ethanol is a classic choice.[3] However, using a stronger base or optimizing the equivalents can significantly impact the yield. Studies have shown that increasing the equivalents of base can improve yield up to a certain point, after which no further benefit is observed.[4]
-
Reaction Method (Conventional vs. Microwave): Conventional heating often requires long reaction times. Microwave-assisted synthesis has emerged as a superior alternative, dramatically reducing reaction times from hours to minutes and often leading to higher yields and purer products.[4][5] The rapid, uniform heating provided by microwaves can enhance the rate of both the condensation and cyclization steps.
-
Temperature Control: For the condensation step, the temperature must be sufficient to drive the reaction forward without causing degradation of reactants or intermediates. In the cyclization/hydrolysis step, adequate heat is needed to promote the intramolecular ring closure and subsequent hydrolysis of the ethyl ester. Microwave-assisted methods often utilize temperatures around 120-150°C for optimal results.[3]
Q2: How do I choose the best base for the initial condensation reaction?
The base serves to generate the reactive enolate from 5'-Chloro-2'-hydroxyacetophenone. The choice of base and its corresponding solvent is crucial.
-
Sodium Ethoxide (EtONa) in Ethanol: This is the most common and cost-effective choice. It performs well, especially in microwave-assisted protocols.[3] The ethoxide anion is a strong enough base for this condensation.
-
Sodium Methoxide (MeONa) in Methanol: Also a viable option, though comparative studies for similar substrates have shown that EtONa may provide slightly better yields under optimized microwave conditions.[4]
-
Potassium tert-Butoxide (t-BuOK): A stronger, non-nucleophilic base that can also be effective. However, for this specific transformation, the alkoxide bases (EtONa, MeONa) are generally sufficient and more economical.
The key is to use a sufficient excess of the base. At least 2 equivalents are typically required: one to deprotonate the phenolic hydroxyl group and another to deprotonate the α-carbon of the ketone.
Q3: The cyclization and hydrolysis step seems inefficient. How can I optimize it?
This step involves an acid-catalyzed intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the ketone carbonyls, followed by dehydration to form the pyrone ring and hydrolysis of the ester.
-
Acid Choice and Concentration: Concentrated hydrochloric acid (HCl) is typically used to facilitate both cyclization and hydrolysis.[3][4] The acidic environment protonates the carbonyl, making it more electrophilic and susceptible to attack by the phenolic oxygen.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to drive both processes to completion. Under microwave conditions, 10-20 minutes at 120-150°C is often adequate.[4] Incomplete reaction can leave you with the uncyclized intermediate or the ethyl ester of the final product. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
Caption: Simplified mechanism of the two-step synthesis.
Q4: My final product is difficult to purify and appears contaminated. What are the best purification methods?
The goal of a well-optimized reaction is to yield a product that is pure enough after simple workup and recrystallization, avoiding tedious column chromatography.[4]
-
Workup: After the reaction is complete, the crude product often precipitates upon cooling or addition to water/ice. This solid should be collected by filtration and washed thoroughly with water to remove inorganic salts and residual acid.
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol or a mixture of ethanol and water is a common choice. The crude solid is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals.[6]
-
Solvent Washing: If the product is largely pure but contains minor soluble impurities, washing the filtered solid with a cold, non-dissolving solvent (like cold diethyl ether) can be effective.
If impurities persist, confirm the structure of your starting material. Impurities in the initial 5'-Chloro-2'-hydroxyacetophenone will carry through the reaction.
Optimized High-Yield Protocol (Microwave-Assisted)
This protocol is based on optimized conditions reported in the literature, which have been shown to produce high yields (up to 87%) of the target compound.[3][4]
Materials:
-
5'-Chloro-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric Acid (HCl), concentrated
-
Microwave Synthesis Reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5'-Chloro-2'-hydroxyacetophenone (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (3-5 mL), followed by sodium ethoxide (2.2 eq) and diethyl oxalate (1.5 eq).
-
Step 1 - Condensation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140°C for 10-15 minutes.
-
Step 2 - Cyclization/Hydrolysis: After cooling the vessel to room temperature, carefully open it and add concentrated HCl (2-3 mL). Reseal the vessel.
-
Microwave Irradiation (Step 2): Irradiate the mixture again at 120-140°C for an additional 10-15 minutes.
-
Workup: After cooling, pour the reaction mixture into a beaker containing ice water (50 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallize from hot ethanol to obtain pure this compound as a crystalline solid.
-
Analysis: Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, melting point).
Data Summary: Optimizing Reaction Conditions
The following table summarizes findings from a study on a structurally similar substrate (6-Bromochromone-2-carboxylic acid), which provides a strong directive for optimizing the 6-Chloro analog.[4]
| Entry | Base (eq.) | Solvent | Method | Time (min) | Temp (°C) | Yield (%) |
| 1 | EtONa (1) | EtOH | MW | 10 + 10 | 120 | 14 |
| 2 | EtONa (2) | EtOH | MW | 10 + 10 | 120 | 65 |
| 3 | EtONa (3) | EtOH | MW | 10 + 10 | 120 | 81 |
| 4 | EtONa (3) | EtOH | MW | 15 + 15 | 140 | 87 |
| 5 | MeONa (2) | MeOH | MW | 10 + 10 | 120 | 19 |
| 6 | EtONa (3) | EtOH | Conventional | 120 + 120 | 80 (reflux) | 45 |
Key Insights from Data:
-
Base Stoichiometry is Critical: Increasing the base from 1 to 3 equivalents dramatically improves the yield (Entry 1 vs. Entry 3).
-
Microwave is Superior: The microwave-assisted method (Entry 4) provides a significantly higher yield in a fraction of the time compared to conventional heating (Entry 6).
-
Temperature Matters: A higher temperature (140°C vs. 120°C) can further boost the yield under microwave conditions.
By systematically applying these principles and troubleshooting steps, researchers can significantly enhance the yield and purity of their this compound synthesis, facilitating more efficient drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Common impurities in the synthesis of chromone derivatives and their removal.
Welcome to the Technical Support Center for the synthesis of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find a series of structured FAQs and troubleshooting guides designed to address specific experimental issues, grounded in the principles of organic chemistry to ensure both success and a deeper understanding of your synthetic transformations.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is structured to address specific problems you might be observing in your reaction mixture or during product isolation. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: After running a Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, my final product is contaminated with a significant amount of a non-polar impurity. How do I identify and remove it?
Plausible Cause & Identification:
The most common non-polar impurity in this two-step synthesis is the unreacted starting material, the o-acyloxyacetophenone. This occurs if the initial base-catalyzed rearrangement to the intermediate 1,3-diketone is incomplete. The subsequent acidic workup will not affect this stable ester, which will be carried through to the final extraction.
-
TLC Analysis: On a silica gel TLC plate, the o-acyloxyacetophenone starting material will have a higher Rf value (be less polar) than both the intermediate 1,3-diketone and the final chromone product. You can spot the crude product alongside your starting material to confirm its presence. A common eluent for this analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the presence of the unreacted starting material can be confirmed by the characteristic singlet for the acetyl methyl protons (CH₃) adjacent to the carbonyl group, typically around δ 2.4-2.6 ppm, and the signals corresponding to the acyloxy group.
Removal Strategy: Optimized Flash Column Chromatography
Flash column chromatography is the most effective method for removing the non-polar starting material from the more polar chromone product.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for the scale of your reaction. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Dry pack the column with silica gel and then flush with the initial, least polar eluent.[1]
-
Determine the Eluent System: Using TLC, find a solvent system that provides good separation between your starting material and the desired chromone. A good starting point is a hexane:ethyl acetate mixture. Aim for an Rf of ~0.2-0.3 for the chromone product.[1]
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or the eluent mixture. For less soluble compounds, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[1]
-
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) to first elute the non-polar o-acyloxyacetophenone. Gradually increase the polarity of the eluent (gradient elution) to then elute your more polar chromone product.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q2: My Kostanecki-Robinson reaction is producing a mixture of two products with very similar Rf values on TLC. What is the likely impurity and how can I separate them?
Plausible Cause & Identification:
A classic side reaction in the Kostanecki-Robinson synthesis is the formation of a coumarin derivative alongside the desired chromone.[2][3] This occurs due to a competing reaction pathway. Both are isomers and often exhibit similar polarities, making chromatographic separation challenging.
-
¹H NMR Spectroscopy: The key to distinguishing a chromone from a coumarin is the chemical shift of the proton at the 3-position. In a 2-substituted chromone, the H-3 proton typically appears as a singlet around δ 6.2-6.8 ppm. In the isomeric 4-substituted coumarin, the H-3 proton is deshielded by the adjacent carbonyl group and appears further downfield, typically as a singlet around δ 7.5-8.0 ppm.
Removal Strategy: pH-Based Liquid-Liquid Extraction
The structural difference between chromones and coumarins can be exploited for separation using a pH-based extraction. Coumarins, being lactones (cyclic esters), can be hydrolyzed under basic conditions to open the ring and form a water-soluble carboxylate salt. Chromones are generally stable under these conditions.
Experimental Protocol: Base-Mediated Separation
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. The coumarin will be hydrolyzed to its corresponding sodium carboxylate salt and move into the aqueous layer. The chromone will remain in the organic layer.
-
Separation: Separate the organic and aqueous layers.
-
Purification of Chromone: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified chromone.
-
Recovery of Coumarin (Optional): To recover the coumarin, cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper. The open-chain carboxylic acid will re-cyclize to the coumarin, which will precipitate out of the solution. The solid can then be collected by filtration.
Q3: I am synthesizing a 3-formylchromone via the Vilsmeier-Haack reaction, but the reaction seems to stall, and I have a complex mixture. What are the likely impurities?
Plausible Cause & Identification:
The Vilsmeier-Haack reaction for 3-formylchromone synthesis proceeds through a double formylation of the starting 2'-hydroxyacetophenone followed by cyclization.[4] Incomplete reaction can lead to several impurities:
-
Unreacted 2'-hydroxyacetophenone: The most common impurity if the reaction conditions are not optimal.
-
Mono-formylated intermediate: An intermediate where only one formyl group has been added.
-
Hydrolyzed Vilsmeier reagent byproducts: The Vilsmeier reagent (formed from DMF and POCl₃) can be hydrolyzed during workup, leading to DMF and other phosphorous-containing byproducts.
Troubleshooting and Removal Strategy:
-
Reaction Optimization: Ensure anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. The reaction often requires heating, so ensure the temperature is adequate for your specific substrate.
-
Work-up Procedure: A careful aqueous work-up is crucial. Quenching the reaction mixture with ice-cold water or a saturated sodium acetate solution helps to hydrolyze the iminium intermediate to the desired aldehyde and to neutralize the acidic reaction mixture.[5]
-
Purification:
-
Aqueous Washes: Thoroughly wash the organic extract with water to remove DMF and other water-soluble impurities.
-
Column Chromatography: If unreacted starting material or intermediates are present, column chromatography as described in Q1 is the most effective purification method. The polarity difference between the starting material (more polar), the intermediate, and the final 3-formylchromone (less polar than the starting phenol) allows for good separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How can I effectively remove unreacted phenolic starting materials from my crude chromone product?
A basic aqueous wash is a simple and effective method. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer. The neutral chromone product will remain in the organic layer. Be sure to wash the organic layer with brine afterwards to remove residual water and dry it thoroughly before concentrating.
Q5: My chromone derivative appears to be decomposing during silica gel chromatography. What is happening and what are my alternatives?
Silica gel is acidic and can cause the degradation of acid-sensitive chromone derivatives. If you observe streaking on your TLC plate or a low recovery from your column, this might be the cause.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1% in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.
-
Recrystallization: If your chromone derivative is a solid, recrystallization is an excellent alternative to chromatography for purification.
Q6: What are some good general-purpose recrystallization solvents for chromone derivatives?
The choice of solvent is highly dependent on the specific substitution pattern of your chromone. However, some common and effective solvent systems include:
-
Ethanol or Methanol: Good for moderately polar chromones.
-
Ethyl Acetate/Hexane: A versatile solvent pair for a wide range of polarities. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid. Then, allow it to cool slowly.[6]
-
Toluene: Can be effective for less polar chromone derivatives.
The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[3]
Part 3: Data & Visualization
Table 1: Typical Rf Values for Chromone Synthesis Components
| Compound Type | Typical Structure | Polarity | Typical Rf Value* |
| o-Acyloxyacetophenone | Low | 0.7 - 0.8 | |
| Chromone Product | Medium | 0.2 - 0.4 | |
| 1,3-Diketone Intermediate | High | 0.1 - 0.2 | |
| 2'-Hydroxyacetophenone | High | 0.1 - 0.3 | |
| Coumarin Byproduct | Medium | 0.2 - 0.4 |
*Note: Rf values are approximate and highly dependent on the specific substituents and the exact eluent system used. The values above are typical for a 7:3 Hexane:Ethyl Acetate system on silica gel.
Diagrams
Diagram 1: Impurity Formation in Baker-Venkataraman Synthesis
Caption: Impurity sources in a typical Baker-Venkataraman chromone synthesis.
Diagram 2: Workflow for Purification of Chromone from Coumarin Byproduct
Caption: pH-based extraction workflow for separating chromones and coumarins.
References
Optimizing reaction conditions for the chlorination of chromones.
Welcome to the technical support center for the optimization of reaction conditions for the chlorination of chromones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to navigate the complexities of chromone chlorination and achieve optimal results in your synthetic endeavors.
Introduction to Chromone Chlorination
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules. The introduction of a chlorine atom onto the chromone scaffold can significantly modulate their biological activity, making chlorination a critical transformation in medicinal chemistry and drug discovery. However, achieving regioselective and efficient chlorination of the chromone ring can be challenging due to the presence of multiple reactive sites. This guide will delve into the key aspects of optimizing these reactions, focusing on common chlorinating agents, reaction parameters, and strategies to overcome potential hurdles.
Core Concepts in Chromone Chlorination
The chlorination of chromones typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich nature of the chromone ring system makes it susceptible to attack by electrophilic chlorine species. The position of chlorination is influenced by the electronic effects of the substituents on the chromone ring and the nature of the chlorinating agent.
Key Positions for Chlorination:
-
C3-Position: The enol ether-like double bond at the C2-C3 position makes the C3 position nucleophilic and a common site for electrophilic attack.
-
Aromatic Ring (Positions 5, 6, 7, 8): The benzene ring of the chromone scaffold can also undergo electrophilic chlorination. The regioselectivity on the aromatic ring is directed by the existing substituents.
A variety of chlorinating agents can be employed, each with its own reactivity profile and advantages. Common choices include N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
Troubleshooting Guide
This section addresses specific issues that you might encounter during the chlorination of chromones and provides actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Chlorinating Agent: The reagent may have decomposed over time. 2. Insufficient Activation: The chlorinating agent may require an activator to generate the active electrophilic species. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. 4. Steric Hindrance: Bulky substituents on the chromone ring may hinder the approach of the chlorinating agent. | 1. Use Fresh Reagent: Ensure your chlorinating agent (e.g., NCS) is fresh and has been stored properly. For NCS, a white crystalline solid is indicative of good quality; a yellow or orange color may suggest decomposition.[1] 2. Add a Catalyst: For electrophilic chlorination, consider adding a catalytic amount of a protic acid (e.g., HCl) or a Lewis acid to activate the chlorinating agent. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 4. Choose a Smaller Reagent: If steric hindrance is a concern, consider using a less bulky chlorinating agent. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Multiple Reactive Sites: The chromone ring has several positions susceptible to chlorination. 2. Harsh Reaction Conditions: High temperatures or highly reactive chlorinating agents can lead to a loss of selectivity. 3. Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. | 1. Employ Directing Groups: Utilize existing or introduce new directing groups on the chromone scaffold to favor chlorination at a specific position.[2] 2. Milder Conditions: Use a less reactive chlorinating agent (e.g., NCS over SO₂Cl₂) and lower the reaction temperature. 3. Solvent Screening: Perform the reaction in a variety of solvents with different polarities to optimize for the desired isomer. |
| Formation of Dichloro- or Polychlorinated Products | 1. Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent can lead to multiple chlorinations. 2. High Reactivity of Monochloro-product: The initially formed monochlorinated chromone may be more activated towards further chlorination than the starting material. | 1. Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent, often using slightly less than one equivalent. 2. Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to stop it once the desired monochlorinated product is maximized. |
| Decomposition of Starting Material or Product | 1. Harsh Reaction Conditions: Strong acids, high temperatures, or highly reactive reagents can lead to degradation. 2. Instability of the Chromone Ring: Certain substituents can make the chromone ring susceptible to cleavage under the reaction conditions. | 1. Milder Conditions: Use milder chlorinating agents and avoid high temperatures and strong acids. 2. Protecting Groups: If a sensitive functional group is present, consider using a protecting group strategy. 3. Buffer the Reaction: In some cases, adding a non-nucleophilic base can help to neutralize acidic byproducts that may cause decomposition. |
| Difficult Purification | 1. Similar Polarity of Products: Isomeric products or starting material and product may have very similar polarities, making chromatographic separation challenging. 2. Presence of Byproducts: Succinimide (from NCS) or other reaction byproducts can co-elute with the desired product. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., alumina instead of silica gel) can be effective. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating closely related compounds.[3][4] 2. Aqueous Workup: For reactions using NCS, a thorough aqueous wash (e.g., with water or saturated sodium bicarbonate solution) can help to remove the water-soluble succinimide byproduct before chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for my chromone?
A1: The choice of chlorinating agent depends on the desired regioselectivity and the reactivity of your chromone substrate.
-
N-Chlorosuccinimide (NCS) is a mild and versatile reagent, often used for the chlorination of activated aromatic systems and at the C3 position of chromones.[5] It is a solid, making it easier and safer to handle than gaseous chlorine.[5]
-
Sulfuryl Chloride (SO₂Cl₂) is a more reactive chlorinating agent and can be used for less reactive substrates.[4] It can lead to different regioselectivity compared to NCS and may cause side reactions if not used carefully.[4]
Q2: How can I control the regioselectivity of the chlorination?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Substituent Effects: The electronic nature of the substituents on the chromone ring will direct the position of chlorination. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
-
Reaction Conditions: As a general rule, milder conditions (lower temperature, less reactive reagent) tend to favor the thermodynamically more stable product, which can lead to higher regioselectivity.
-
Catalyst Choice: The use of specific Lewis or protic acid catalysts can influence the regiochemical outcome.
-
Directing Groups: The introduction of a directing group can be a powerful strategy to achieve high regioselectivity.[2]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction is sluggish, consider the following:
-
Check Reagent Quality: Ensure your chlorinating agent and any catalysts are pure and active.
-
Increase Temperature: Cautiously increase the reaction temperature. Monitor for byproduct formation.
-
Add an Activator: For NCS, adding a catalytic amount of acid can increase its reactivity.
-
Change Solvent: The solvent can have a significant impact on reaction rate. Experiment with different solvents.
Q4: I am getting a mixture of monochlorinated and dichlorinated products. How can I improve the selectivity for the monochlorinated product?
A4: To favor monochlorination:
-
Use Stoichiometric Control: Carefully control the amount of chlorinating agent used, typically 1.0 equivalent or slightly less.
-
Slow Addition: Add the chlorinating agent to the reaction mixture slowly over a period of time.
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Monitor the Reaction: Use TLC or HPLC to monitor the reaction progress and stop it when the desired product is at its maximum concentration.
Q5: How do I monitor the progress of my chlorination reaction?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[1][6]
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same spot).
-
Eluent: Choose a solvent system that gives good separation between your starting material and the expected product(s).
-
Visualization: Visualize the spots under UV light and/or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][7]
Experimental Protocols
Here are detailed, step-by-step methodologies for common chlorination procedures for chromones.
Protocol 1: Chlorination of Chromone at the C3-Position using N-Chlorosuccinimide (NCS)
This protocol describes a general procedure for the synthesis of 3-chlorochromone.
Materials:
-
Chromone
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Benzoyl peroxide (BPO) (optional, for radical initiation if desired)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chromone (1.0 eq) in CCl₄ or DCM.
-
Add N-Chlorosuccinimide (1.1 eq).
-
For radical-initiated reactions, a catalytic amount of benzoyl peroxide can be added.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-chlorochromone.
Protocol 2: Chlorination of a Substituted Chromone using Sulfuryl Chloride (SO₂Cl₂)
This protocol provides a general method for the chlorination of an electron-rich substituted chromone.
Materials:
-
Substituted chromone (e.g., 7-hydroxy-2-methylchromone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the substituted chromone (1.0 eq) in DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chlorinated product.
Visualization of Key Concepts
Reaction Mechanism Workflow
Caption: General mechanism for the electrophilic chlorination of chromones.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in chromone chlorination.
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring and characterization are crucial for optimizing chlorination reactions.
| Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | - Reaction monitoring - Preliminary purity assessment - Solvent system screening for column chromatography | - Use a co-spot to confirm the identity of the starting material.[2] - Visualize under UV light and with appropriate stains. - Rf values can help in assessing the polarity change upon chlorination. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative reaction monitoring - Separation and quantification of isomers - Final purity analysis | - A C18 column is commonly used for chromone analysis.[3] - A gradient elution with a mobile phase like water/acetonitrile is often effective.[3] - A photodiode array (PDA) detector can provide UV spectra for peak identification.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation of products - Determination of regiochemistry | - ¹H NMR: The chemical shifts and coupling patterns of the aromatic and vinyl protons will change upon chlorination. - ¹³C NMR: The carbon atom attached to the chlorine will experience a significant downfield shift. - 2D NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of complex structures. |
| Mass Spectrometry (MS) | - Confirmation of molecular weight - Determination of the number of chlorine atoms | - The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, allowing for easy identification of chlorinated compounds. |
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. How To [chem.rochester.edu]
- 3. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. oudacademia.com [oudacademia.com]
Addressing stability issues of 6-Chlorochromone-2-carboxylic acid in solution.
A Guide to Ensuring Solution Stability in Your Experiments
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that compound stability is paramount for generating reproducible and reliable data. 6-Chlorochromone-2-carboxylic acid is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of bioactive molecules[1][2][3]. However, like many heterocyclic compounds, its stability in solution can be influenced by several experimental factors.
This guide is designed to provide you with practical, in-depth troubleshooting advice and foundational knowledge to address and mitigate stability issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For the solid material, which typically appears as a pale yellow or white crystalline powder, storage at 0-8°C is recommended to ensure long-term integrity[1][4][5]. For solutions, especially in protic or aqueous solvents, it is highly advisable to prepare them fresh for each experiment. If short-term storage is unavoidable, store aliquots at -20°C or -80°C for no more than a few days and protect them from light. Always perform a quality control check (e.g., HPLC) on thawed solutions if they have been stored for an extended period.
Q2: Which solvents should I use to prepare a stock solution?
A2: The compound has moderate solubility in water but is more soluble in polar organic solvents[4]. For most biological experiments, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a high-concentration primary stock solution. For chemical synthesis or other applications, solvents like ethanol and methanol are also suitable[4]. Due to its carboxylic acid moiety, its solubility in aqueous buffers is highly pH-dependent. It is significantly more soluble in slightly basic aqueous solutions where it forms a carboxylate salt[6][7].
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The main factors affecting stability are pH , light , and temperature [8].
-
pH: The chromone ring is an ester-like cyclic structure, making it susceptible to hydrolysis, particularly under basic (alkaline) conditions. This can lead to ring-opening and complete loss of the parent structure.
-
Light: Aromatic heterocyclic compounds with conjugated systems, like chromones, can absorb UV radiation. This energy absorption can lead to photochemical degradation[9][10].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis[8].
Q4: My solution has turned a faint yellow/brown. What does this indicate?
A4: A change in color is often a visual indicator of chemical degradation. This could be due to the formation of degradation products with different chromophores, which can result from photodegradation or pH-induced hydrolysis. If you observe discoloration, the solution should be discarded and a fresh one prepared under optimized conditions (e.g., protected from light, buffered at an appropriate pH).
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability concerns.
Caption: A logical workflow for troubleshooting stability issues.
Problem 1: Compound Precipitates from Aqueous Solution
-
Likely Cause & Scientific Rationale:
-
pH is too low: this compound is a carboxylic acid. In aqueous media at a pH significantly below its pKa, it will exist in its neutral, less soluble form. Carboxylic acids with five or more carbons generally have limited water solubility[6].
-
Concentration Exceeds Solubility Limit: The concentration in the final aqueous medium may be higher than its intrinsic solubility under those conditions.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules.
-
-
Troubleshooting & Resolution Steps:
-
Adjust pH: The most effective way to increase solubility in aqueous media is to deprotonate the carboxylic acid to its more soluble carboxylate salt form. This is achieved by raising the pH. Try adjusting your buffer to a pH of 6.5-7.4. However, be mindful that pH > 7.5 can promote hydrolysis of the chromone ring (see Problem 2). A careful balance is required.
-
Modify Dilution Scheme: When diluting from a DMSO stock, ensure rapid mixing into the aqueous buffer to avoid localized high concentrations that can cause immediate precipitation. Adding the DMSO stock to the vortexing buffer is a good practice.
-
Reduce Final Concentration: If possible, lower the final working concentration of the compound.
-
Problem 2: Loss of Efficacy or Inconsistent Assay Results Over Time
-
Likely Cause & Scientific Rationale:
-
Hydrolytic Degradation: This is the most probable cause of instability in aqueous buffers. The γ-pyrone ring in the chromone scaffold is an ester-like structure. It is susceptible to nucleophilic attack by water or hydroxide ions, leading to an irreversible ring-opening reaction. This process is significantly accelerated at basic pH (pH > 7.5)[8][11]. The resulting degradation product will have a different chemical structure and will likely be inactive.
-
Photodegradation: If experiments are conducted under ambient, high-intensity light, the compound can degrade. The energy from UV or even high-energy visible light can promote the molecule to an excited state, leading to bond cleavage or reaction with other solution components[10].
-
-
Troubleshooting & Resolution Steps:
-
Control pH: Maintain your experimental buffer in a slightly acidic to neutral range (ideally pH 4.0 - 6.5) to minimize base-catalyzed hydrolysis.
-
Protect from Light: Conduct all experiments involving the compound in amber-colored labware or by wrapping containers in aluminum foil. This is standard practice for light-sensitive compounds as outlined in ICH guidelines[9][12].
-
Prepare Fresh Solutions: The most reliable way to avoid degradation is to prepare the solution immediately before use. Do not use solutions that have been left on the benchtop for several hours.
-
Perform a Stability Study: To confirm the stability window in your specific experimental medium, perform a simple time-course study using HPLC analysis (See Protocol B).
-
Understanding the Primary Degradation Pathway
The diagram below illustrates the proposed base-catalyzed hydrolytic degradation of the chromone ring. Understanding this mechanism highlights why maintaining a non-alkaline pH is critical for experimental success.
Caption: Proposed base-catalyzed hydrolysis of the chromone ring.
Part 3: Key Experimental Protocols
Here are detailed methodologies for preparing solutions and assessing stability.
Protocol A: Preparation of a Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution for serial dilution.
-
Material: this compound (solid), Anhydrous DMSO.
-
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microfuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear and colorless to pale yellow[4].
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C.
-
Protocol B: Conducting a Preliminary Solution Stability Study
-
Objective: To determine the stability of the compound in your specific aqueous experimental buffer.
-
Materials: Prepared stock solution (Protocol A), experimental buffer, HPLC system with UV detector, amber HPLC vials.
-
Procedure:
-
Dilute the DMSO stock solution into your experimental buffer to the final working concentration. Prepare enough volume for all time points.
-
Immediately transfer an aliquot to an amber HPLC vial. This is your T=0 sample. Analyze it via HPLC immediately.
-
Store the remaining solution under your exact experimental conditions (temperature, lighting).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take another aliquot and analyze it by HPLC.
-
Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
-
Acceptance Criterion: A common threshold for stability is retaining >90% of the parent compound over the experimental duration.
-
Protocol C: Recommended Starting HPLC-UV Method
This method can be used as a starting point for purity checks and stability studies. It should be optimized for your specific equipment and needs. Liquid chromatography is a standard and effective technique for analyzing carboxylic acids[13][14].
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the aromatic chromone structure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure the carboxylic acid is in its neutral, protonated form for consistent retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is a good starting point to elute the parent compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm or Diode Array Detector | The aromatic chromone structure should have strong absorbance around 254 nm. A DAD allows for full spectral analysis. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 5006-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. q1scientific.com [q1scientific.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Side reactions to avoid during the synthesis of chromone-based compounds.
Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of synthesizing chromone-based compounds. Chromones are a privileged scaffold in medicinal chemistry, but their synthesis is not without its challenges. This document moves beyond standard protocols to address the nuanced side reactions that can impact yield, purity, and ultimately, the success of your research. Here, we dissect common problems, explain the underlying chemistry, and offer robust solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromones and what are their primary challenges?
The most prevalent methods for constructing the chromone core include the Baker-Venkataraman Rearrangement, the Kostanecki-Robinson Reaction, and the Simonis Reaction. Each of these named reactions, while powerful, presents a unique set of challenges, primarily centered around controlling reaction conditions to avoid the formation of undesired byproducts. Key challenges include ensuring complete and clean rearrangement in the Baker-Venkataraman method, preventing the formation of isomeric coumarins in the Kostanecki-Robinson and Simonis reactions, and managing the harsh conditions often required for the final cyclization steps.
Q2: My chromone synthesis is consistently low-yielding. What general parameters should I investigate first?
Low yields in chromone synthesis can often be traced back to a few critical factors. Before delving into specific side reactions, ensure the following are optimized:
-
Reagent Purity: Starting materials, especially the o-hydroxyacetophenone derivatives, must be of high purity. Impurities can interfere with the sensitive rearrangement and cyclization steps.
-
Anhydrous Conditions: Many of the key reactions, particularly those involving strong bases like sodium hydride or potassium tert-butoxide, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous to prevent quenching of the base and hydrolysis of intermediates.
-
Reaction Temperature: Temperature control is paramount. Both excessively high and low temperatures can either prevent the reaction from proceeding or promote the formation of side products.
-
Choice of Base/Catalyst: The nature and stoichiometry of the base or acid catalyst are critical. The strength and steric bulk of the base can influence which proton is abstracted, while the type of acid can determine the pathway of cyclization.
Q3: How can I effectively monitor the progress of my chromone synthesis?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions. Co-spotting your reaction mixture with your starting material and, if available, the expected intermediate and final product will provide a clear picture of the reaction's progress. Staining with potassium permanganate or using a UV lamp can help visualize the different components. For more complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) can provide quantitative insights into the formation of products and byproducts.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed analysis of common side reactions encountered in the most frequently used synthetic routes for chromones. We will explore the mechanistic origins of these unwanted products and provide actionable troubleshooting strategies.
The Baker-Venkataraman Rearrangement: Incomplete Rearrangement and Hydrolysis
The Baker-Venkataraman rearrangement is a two-step process that first involves the formation of a 1,3-diketone intermediate from an o-acyloxyacetophenone, followed by an acid-catalyzed cyclization to the chromone.
Problem: Incomplete rearrangement to the 1,3-diketone or hydrolysis of the starting ester.
Causality: The rearrangement is a base-catalyzed intramolecular Claisen condensation.[1][2] Insufficient base, a base that is not strong enough, or the presence of water can lead to incomplete reaction or hydrolysis of the starting ester, respectively.
Troubleshooting Protocol:
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide or sodium hydride are generally more effective than weaker bases like potassium carbonate.[3]
-
Anhydrous Conditions: As mentioned, strictly anhydrous conditions are crucial to prevent hydrolysis of the starting o-acyloxyacetophenone and the 1,3-diketone product.[3]
-
Solvent: Aprotic solvents such as THF, DMSO, or dry acetone are recommended to avoid quenching the base and to prevent hydrolysis.[3]
-
Temperature: The reaction temperature can influence the rate of rearrangement. While some systems work well at room temperature, others may require gentle heating to proceed to completion.[3]
| Parameter | Recommendation for Optimal Rearrangement | Rationale |
| Base | Potassium tert-butoxide, Sodium Hydride | Strong, non-nucleophilic bases that effectively generate the enolate. |
| Solvent | Anhydrous THF, DMSO, or Acetone | Aprotic solvents that do not interfere with the base or intermediates. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and carbon dioxide. |
| Temperature | Room Temperature to Reflux | Varies with substrate and base reactivity; monitor by TLC. |
Visualization of the Baker-Venkataraman Rearrangement and Potential Pitfalls:
The Kostanecki-Robinson Reaction: The Chromone vs. Coumarin Dilemma
This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization. A significant challenge is the potential formation of a coumarin byproduct.[4][5]
Problem: Formation of a coumarin byproduct alongside the desired chromone.
Causality: The reaction proceeds through a common intermediate that can undergo two different cyclization pathways. The initial O-acylation is followed by a base-catalyzed intramolecular condensation. The regioselectivity of this cyclization determines the final product. Attack of the enolate onto the newly introduced ester carbonyl leads to a chromone, while attack onto the ketone carbonyl can lead to a coumarin, especially after subsequent rearrangement.[5]
Troubleshooting Protocol:
-
Anhydride and Salt Selection: The nature of the aliphatic acid anhydride and its corresponding sodium salt can influence the product ratio. Using a less sterically hindered anhydride may favor the chromone pathway.
-
Temperature Control: The reaction is typically conducted at elevated temperatures (150-180 °C). Careful control of the temperature is crucial, as excessive heat can promote the formation of the thermodynamically more stable coumarin in some cases.
-
Base Strength: While the sodium salt of the corresponding acid is the classic base, exploring other bases might alter the selectivity. For instance, using a stronger base like sodium hydride has been shown to favor the formation of the chromone in some cases by promoting the desired enolate formation.[6]
Visualization of the Competing Pathways in the Kostanecki-Robinson Reaction:
References
- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [jove.com]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromone and flavone synthesis [organic-chemistry.org]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Technical Support Center: Scaling Up the Production of 6-Chlorochromone-2-carboxylic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Chlorochromone-2-carboxylic acid (CAS 5006-45-1). This guide is designed for researchers, chemists, and drug development professionals engaged in producing this key intermediate. We will address common challenges encountered during synthesis and scale-up, providing practical, field-tested solutions grounded in chemical principles.
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems you may encounter during the synthesis of this compound. The standard synthetic route involves a Claisen-type condensation of 5'-Chloro-2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis.
Diagram: General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yield in this synthesis, a variation of the Kostanecki reaction[1], is a common issue that typically points to problems in the initial condensation step. Let's break down the potential causes and solutions.
Causality: The core of this synthesis is the formation of a diketo-ester intermediate via a base-mediated Claisen condensation. The base, typically sodium ethoxide, deprotonates both the phenolic hydroxyl group and the α-carbon of the acetophenone, allowing it to attack diethyl oxalate. Success hinges on the efficiency of this step.
Potential Causes & Solutions:
-
Reagent Quality:
-
Moisture: The presence of water will quench the sodium ethoxide base, reducing its effective concentration. Ensure all reagents, especially the solvent (ethanol), are anhydrous.
-
Starting Material Purity: Impurities in the 5'-Chloro-2'-hydroxyacetophenone can lead to side reactions. Verify purity by melting point or NMR before starting.
-
-
Base & Reaction Conditions:
-
Base Equivalents: Using insufficient base is a primary cause of low conversion. While stoichiometrically 2 equivalents are needed (one for the phenol, one for the enolate), using a slight excess (e.g., 2.2-2.5 equivalents) can drive the reaction to completion.
-
Temperature Control: The initial condensation is often exothermic. If the temperature rises uncontrollably, side reactions can occur. Maintain the recommended temperature profile. Conversely, a temperature that is too low will result in a sluggish, incomplete reaction.
-
Microwave-Assisted Synthesis: For lab-scale synthesis, switching to a microwave-assisted process can dramatically improve yields (up to 87-93%) and reduce reaction times significantly.[2][3]
-
-
Incomplete Hydrolysis:
-
The reaction produces an ethyl ester intermediate (ethyl 6-chloro-4-oxo-4H-chromene-2-carboxylate). The final step is the hydrolysis of this ester to the carboxylic acid. If this step is incomplete, your isolated product will be a mixture.
-
Solution: Ensure sufficient acid (e.g., HCl) is used and allow adequate time for the hydrolysis to complete. Monitor the disappearance of the ester intermediate by Thin Layer Chromatography (TLC).[2]
-
Optimized Reaction Conditions (Lab Scale)
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (EtONa) | Strong, non-nucleophilic base suitable for forming the required enolate. |
| Base Equivalents | 2.2 - 2.5 eq. | Ensures complete deprotonation of both the phenol and α-carbon. |
| Solvent | Anhydrous Ethanol | Reactant (ethoxide) is soluble and compatible with the base. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for condensation. |
| Reaction Time | 2-4 hours (Conventional) | Allows the reaction to proceed to completion. Monitor by TLC. |
| Hydrolysis | 1-2 M HCl | Acid catalysis is required for both the cyclization to the chromone ring and the final ester hydrolysis.[2] |
Question 2: I'm observing a significant impurity in my final product that is difficult to remove by recrystallization. What could it be?
Answer: The most probable impurity is the unhydrolyzed intermediate, ethyl 6-chlorochromone-2-carboxylate . This occurs when the final acid-catalyzed hydrolysis step is incomplete.
Causality: The ester intermediate has similar structural properties to the final carboxylic acid product, which can lead to co-crystallization, making purification by simple recrystallization challenging.
Troubleshooting Steps:
-
Confirm the Impurity: Use proton NMR spectroscopy. The ethyl ester will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) which will be absent in the pure carboxylic acid product.
-
Re-subject to Hydrolysis: Dissolve the impure product in a suitable solvent (like ethanol) and re-treat it with aqueous HCl under reflux. Monitor the reaction by TLC until the spot corresponding to the ester has completely disappeared.
-
Optimize Purification:
-
Solvent Choice: While many solvents can be used for recrystallization, a mixture like ethanol/water or acetic acid/water is often effective. The goal is to find a system where the carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures, while the ester impurity remains more soluble.
-
Base Wash: A more robust purification method involves an acid-base extraction.[4]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base solution (e.g., sodium bicarbonate). The desired carboxylic acid will deprotonate and move to the aqueous layer, while the neutral ester impurity will remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with cold HCl to precipitate the pure this compound.
-
Filter, wash with cold water, and dry.
-
-
Diagram: Purification by Acid-Base Extraction
Caption: Workflow for purifying the product via acid-base extraction.
Question 3: As we move from a 10g to a 500g scale, our product is much darker in color. Why is this happening and is it a problem?
Answer: Color formation during scale-up is a frequent issue, often related to thermal control and reaction time.
Causality: The condensation and cyclization reactions can generate minor, highly colored by-products, especially if "hot spots" develop in the reactor or if the reaction mixture is exposed to high temperatures for extended periods. On a larger scale, heat dissipation is less efficient than in small lab flasks, making localized overheating more likely.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: The exothermic nature of the base addition can cause localized temperature spikes.
-
Solution: Use a reactor with a jacket for better temperature control. Add the base (or the acetophenone solution to the base) slowly and sub-surface to ensure rapid mixing and heat distribution. Monitor the internal temperature continuously.
-
-
Extended Reaction Time: A longer reaction time at reflux can lead to thermal degradation of sensitive intermediates or the final product.
-
Solution: Optimize the reaction time at the larger scale. Use in-process controls (IPC) like HPLC or TLC to determine the point of reaction completion, then proceed immediately to the workup. Do not simply multiply the lab-scale time.
-
-
Atmospheric Oxygen: At elevated temperatures in the presence of base, phenolic compounds can be susceptible to air oxidation, which can form colored species.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Is the color a problem? It depends. The color may be due to trace impurities that do not affect the product's performance in subsequent steps. However, for pharmaceutical applications, color is often an indicator of purity and must be controlled.
Decolorization Protocol: If the final product's purity is acceptable but the color is not, you can perform a charcoal treatment during recrystallization.
-
Dissolve the colored product in the hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Hold at temperature for 10-15 minutes with gentle stirring.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: Sodium ethoxide is highly corrosive and reacts violently with water. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere). The reaction should be conducted in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.[5]
Q2: How should I store the final this compound product? A: The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. Storage at 0-8°C is often recommended for long-term stability.[6][7]
Q3: What analytical techniques are recommended for final product characterization? A: For full characterization, the following are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (224.6 g/mol ).[8]
-
Melting Point (MP): A sharp melting point range (Lit: ~241-244°C) is a good indicator of purity.[7]
-
HPLC: To determine purity with high accuracy (e.g., >98%).[9]
Q4: Can other bases be used instead of sodium ethoxide? A: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are potential alternatives. However, sodium ethoxide in ethanol is the most common and cost-effective method described in the literature, as the ethoxide ion is the conjugate base of the solvent, preventing transesterification side reactions.[2]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-CHLORO-7-METHYLCHROMONE-2-CARBOXYLIC ACID | | INDOFINE Chemical Company [indofinechemical.com]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification Strategies for Crude 6-Chlorochromone-2-carboxylic Acid
Welcome to the technical support center for the purification of 6-Chlorochromone-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.[1]
I. Understanding the Molecule and Potential Impurities
This compound (C₁₀H₅ClO₄, MW: 224.6) is a key building block in medicinal chemistry.[1][2] Its purification is often complicated by the presence of starting materials, reaction byproducts, and degradation products. A successful purification strategy hinges on understanding the physicochemical properties of the target molecule and its likely contaminants.
Common Impurities:
-
Starting Materials: Unreacted 5'-chloro-2'-hydroxyacetophenone and diethyl oxalate (or related reagents).
-
Reaction Intermediates: Incompletely cyclized or hydrolyzed intermediates.
-
Byproducts: Products of side reactions, such as decarboxylated species or products from undesired condensation reactions.
-
Degradation Products: Arising from harsh reaction or work-up conditions (e.g., high temperatures or extreme pH).
II. Troubleshooting Guides
This section addresses common problems encountered during the primary purification techniques for this compound.
Acid-Base Extraction Troubleshooting
Acid-base extraction is a powerful first-pass purification technique for carboxylic acids.[3][4] It leverages the acidic nature of the target molecule to separate it from neutral and basic impurities.[3][5]
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low recovery of the final product after acidification. | Incomplete extraction into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) to deprotonate the carboxylic acid fully. Use a pH meter for accuracy. |
| The product has some solubility in the aqueous acidic solution. | After acidification, cool the aqueous solution in an ice bath to minimize solubility and maximize precipitation.[4] If precipitation is still poor, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[4] | |
| Premature precipitation of the carboxylate salt. | If the sodium salt of the carboxylic acid is not fully soluble in the aqueous base, add more water or a co-solvent like ethanol to improve solubility. | |
| Oily product instead of a solid precipitate upon acidification. | Presence of impurities that are depressing the melting point. | The oily product may still contain a significant amount of the desired compound. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. Further purification by recrystallization or chromatography will be necessary. |
| Incomplete acidification. | Add the acid dropwise with vigorous stirring and monitor the pH to ensure it is sufficiently acidic (pH < 2-3).[6] | |
| Final product is still contaminated with neutral impurities. | Inefficient separation of the organic and aqueous layers. | Allow sufficient time for the layers to separate completely. If emulsions form, try adding brine (saturated NaCl solution) to break the emulsion. |
| The organic layer was not washed sufficiently. | Perform multiple extractions with the basic solution to ensure complete removal of the acidic product from the organic layer. |
Recrystallization Troubleshooting
Recrystallization is a highly effective method for obtaining high-purity crystalline solids.[7] The key is selecting an appropriate solvent system.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Product does not dissolve, even when heating. | The chosen solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For chromone-2-carboxylic acids, solvents like ethanol, acetone, or mixtures with water can be effective.[8] |
| Product dissolves at room temperature. | The chosen solvent is too polar. | Select a less polar solvent or a solvent system where the compound has lower solubility at room temperature. |
| Oiling out instead of crystallization upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
| Presence of impurities. | The impurities may require removal by another method (e.g., a preliminary charcoal treatment or acid-base extraction) before successful recrystallization can be achieved. | |
| Poor recovery of crystals. | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The product has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] | |
| Colored impurities remain in the final product. | The impurities co-crystallize with the product. | Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step.[6] |
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9][10][11]
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Poor separation of the target compound from impurities (co-elution). | Inappropriate solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[12] A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to suppress deprotonation and reduce peak tailing.[13] |
| Column overloading. | The amount of crude material should generally be 1-5% of the mass of the silica gel.[12] | |
| Compound is not eluting from the column (streaking at the baseline). | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[12][14] |
| Strong interaction with the stationary phase. | The carboxylic acid group can interact strongly with silica gel. Adding a small percentage of a competitive acid (e.g., 0.5-1% acetic acid) to the eluent can improve elution and peak shape. | |
| Peak tailing in collected fractions. | Secondary interactions between the carboxylic acid and the stationary phase. | As mentioned above, adding a small amount of acid to the mobile phase can mitigate this issue. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: An acid-base extraction is an excellent first step.[3][15] Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution).[4][16] This will pull the acidic product into the aqueous layer, leaving many neutral impurities behind. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral compounds before being acidified (e.g., with HCl) to precipitate the purified product.[5][15]
Q2: My product is a light brown or off-white powder after the initial purification. How can I improve the color?
A2: The discoloration is likely due to persistent, colored impurities. Recrystallization is often effective at removing these.[7] If the color persists after recrystallization, you can try treating a solution of your compound with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: I am struggling to find a good single solvent for recrystallization. What should I do?
A3: A two-solvent system is a great alternative. Find a solvent in which your compound is highly soluble (e.g., ethanol or acetone) and another in which it is poorly soluble (e.g., water or hexanes). Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: Can I use column chromatography as the primary purification method?
A4: Yes, but it may not be the most efficient first step for large quantities of crude material. It is often better to use acid-base extraction to remove the bulk of the impurities first, and then use column chromatography to separate the target compound from closely related impurities that were not removed by the extraction. This will reduce the amount of material you need to load onto the column and can lead to better separation.[17][18]
Q5: What are the key considerations when developing a column chromatography method for this compound?
A5: The primary considerations are the choice of stationary phase and mobile phase.
-
Stationary Phase: Standard silica gel is the most common choice.[19]
-
Mobile Phase: Due to the acidic nature of the compound, you will likely need a mobile phase with a polar component and an acidic modifier. A typical starting point would be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the mobile phase. The acetic acid helps to keep the carboxylic acid protonated, minimizing strong interactions with the silica gel and preventing peak tailing.
IV. Experimental Protocols & Visualizations
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Backwash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out.[16]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.[6]
-
Drying: Dry the purified solid under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
- 9. jackwestin.com [jackwestin.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. columbia.edu [columbia.edu]
Impact of solvent choice on reaction outcomes with 6-Chlorochromone-2-carboxylic acid.
Technical Support Center: 6-Chlorochromone-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes.
Part 1: Foundational Concepts & Solubility FAQs
Understanding the interplay between this compound and your chosen solvent is the first step toward a successful reaction. The molecule's properties—a polar carboxyl group, a moderately polar chromone core, and a chloro-substituent—dictate its behavior.
Frequently Asked Questions (FAQs):
Q1: I'm having trouble dissolving this compound. Which solvents should I start with?
A1: Your primary challenge is the compound's dual nature: the polar carboxylic acid group and the larger, more nonpolar aromatic scaffold.
-
For General Solubility: Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or polar protic solvents like ethanol and methanol.[1][2] Carboxylic acids with one to four carbons are typically miscible with water, but solubility decreases as the carbon chain length increases.[2][3] Given the larger structure of this compound, its water solubility is expected to be low.
-
For Reactions: The ideal solvent must not only dissolve the starting material but also be compatible with your reagents and reaction mechanism. For instance, while DMSO is an excellent solvent, its high boiling point can make product isolation difficult.
-
Pro-Tip: To enhance solubility in less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), consider converting the carboxylic acid to its corresponding salt (e.g., a sodium or potassium carboxylate) by adding a non-nucleophilic base. This significantly increases polarity.
Q2: What do the terms "polar protic" and "polar aprotic" mean, and why are they critical here?
A2: This distinction is fundamental to controlling your reaction's pathway and rate.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at stabilizing charged species, both cations and anions, through hydrogen bonding.[4][5]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds.[4][6] They are poor hydrogen bond donors. While they can solvate cations well, they leave anions relatively "bare" and highly reactive.[6]
This difference is paramount in nucleophilic substitution reactions, as detailed in the next section.
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solvent for many reactions, but high boiling point can complicate removal. Can decompose to form dimethylamine. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very high polarity, dissolves a wide range of compounds. Difficult to remove. Can act as an oxidant at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good balance of polarity and volatility. Often a preferred solvent for SN2/SNAr reactions.[6] |
| Tetrahydrofuran (THF) | "Borderline" Aprotic | 7.6 | 66 | Good general-purpose solvent. Less polar than DMF or DMSO.[4] Can form peroxides upon storage. |
| Dichloromethane (DCM) | Aprotic | 9.1 | 40 | Low boiling point, easy to remove. Good for reactions at or below room temperature. |
| Ethanol (EtOH) | Polar Protic | 24 | 78 | Can participate in reactions (e.g., esterification). Solvates and deactivates nucleophiles.[7][8] |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Similar to ethanol but more polar. Can be a reactant. Increases SN1 reaction rates but slows SN2.[8] |
Part 2: Troubleshooting Common Reaction Pathways
A. Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position
The chlorine atom on the chromone ring is susceptible to SNAr, a key reaction for derivatization. Success is highly dependent on solvent choice.
Troubleshooting Q&A:
Q3: My SNAr reaction with a strong nucleophile (e.g., an amine or thiolate) is extremely slow or failing in ethanol. Why?
A3: You are likely experiencing nucleophile deactivation by your protic solvent. In an SNAr reaction, a strong, anionic, or electron-rich nucleophile is required. Polar protic solvents like ethanol will form a "cage" of hydrogen bonds around your nucleophile, stabilizing it and lowering its energy.[6][8] This stabilization makes the nucleophile less reactive and dramatically slows down the rate of an SN2-like attack.[8]
-
The Fix: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6] These solvents dissolve the nucleophile but do not form strong hydrogen bonds with it. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SNAr reaction.[6][9] Rate increases of several orders of magnitude can be observed when switching from a protic to an aprotic solvent.[6]
Q4: I'm seeing decomposition of my starting material when running an SNAr reaction at high temperatures in DMSO. What's happening?
A4: While DMSO is an excellent solvent for SNAr, it can act as an oxidant at elevated temperatures, especially in the presence of bases or other reagents. This compound may be sensitive to these conditions.
-
The Fix:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Switch Solvents: Consider using DMF or N-Methyl-2-pyrrolidone (NMP) as alternatives that are also polar aprotic but may be less prone to oxidative side reactions under your specific conditions.
-
Use a Milder Base: If a base is required, ensure you are using the mildest one necessary to deprotonate your nucleophile without promoting solvent decomposition.
-
B. Reactions at the Carboxylic Acid Group (Esterification & Amidation)
Modifying the C2-carboxylic acid is another common objective. Solvent choice here influences reaction equilibrium and activation.
Troubleshooting Q&A:
Q5: My Fischer esterification with methanol is not going to completion. How can I improve the yield?
A5: Fischer esterification is an equilibrium-controlled process.[10] The reaction of a carboxylic acid and an alcohol produces an ester and water.[1] To achieve a high yield, you must shift the equilibrium to the product side.
-
The Fix:
-
Use the Alcohol as the Solvent: The most common strategy is to use a large excess of the alcohol (in this case, methanol) as the solvent.[10] This drives the reaction forward according to Le Châtelier's principle.
-
Remove Water: For less volatile alcohols, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water as it forms.[11]
-
Q6: I am trying to form an amide by directly reacting the carboxylic acid with an amine, but I only get the ammonium carboxylate salt.
A6: This is a classic acid-base problem. Amines are basic and carboxylic acids are acidic. Mixing them results in a rapid acid-base reaction to form a salt, which is generally unreactive towards amide formation.[10]
-
The Fix: You must first "activate" the carboxylic acid to make it a better electrophile. The solvent must be compatible with the activating agent.
-
Convert to an Acyl Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or THF.[10][12] This creates the highly reactive acyl chloride, which will then readily react with the amine.
-
Use a Coupling Agent: Employ a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a non-nucleophilic solvent like DCM, DMF, or acetonitrile.[10] These reagents form a highly reactive intermediate that is readily attacked by the amine.
-
C. Decarboxylation Reactions
While not as common for this specific molecule unless desired, unintended decarboxylation can be a problematic side reaction, often influenced by solvent and heat.
Troubleshooting Q&A:
Q7: I am observing loss of CO₂ from my molecule during a high-temperature reaction. What solvent conditions favor or disfavor this?
A7: Decarboxylation of carboxylic acids is often facilitated by heat and can be influenced by the solvent environment.[13] Photochemical decarboxylation, for example, requires a polar medium to proceed efficiently.[14] Studies on similar compounds show that the reaction proceeds through a cyclic transition state.[13]
-
To Promote Decarboxylation (if desired): Use a high-boiling point polar solvent like DMF or DMSO and apply heat. The polarity can help stabilize the transition state.
-
To Avoid Decarboxylation:
-
Reduce Temperature: This is the most effective method.
-
Use Less Polar Solvents: Solvents like toluene or dioxane may disfavor the formation of charged intermediates or transition states that can lead to decarboxylation.[14]
-
Avoid Protic Solvents if a Cyclic Mechanism is at Play: Protic solvents could potentially interfere with the required intramolecular hydrogen transfer in the cyclic transition state typical for beta-keto acid decarboxylation, although this compound is not a beta-keto acid, similar principles of transition state stabilization can apply.[13]
-
Part 3: Standard Experimental Protocols
These protocols are starting points. Optimization of temperature, concentration, and reaction time is recommended.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: General Procedure for Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in Dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Carefully remove the DCM and excess oxalyl chloride under reduced pressure.
-
Ester Formation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. Cool the solution in an ice bath (0 °C).
-
Nucleophile Addition: Add the desired alcohol (1.2 eq) followed by a non-nucleophilic base like triethylamine or pyridine (1.5 eq) dropwise.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify by column chromatography.
Part 4: Visualization of Key Concepts
Diagram 1: Solvent Selection Workflow for SNAr Reactions
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemrevise.org [chemrevise.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
The Halogen Effect: A Comparative Analysis of the Biological Activity of 6-Chlorochromone-2-carboxylic Acid
In the landscape of medicinal chemistry, the chromone scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its inherent versatility allows for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of halogen substituents to this core structure is a well-established strategy to modulate and enhance these biological effects. This guide provides an in-depth comparison of the biological activity of 6-Chlorochromone-2-carboxylic acid with other halogenated chromones, offering insights for researchers and professionals in drug development.
Introduction to Halogenated Chromones
Chromones are a class of oxygen-containing heterocyclic compounds characterized by a benzo-γ-pyrone ring system.[1] Their diverse pharmacological properties have spurred extensive research into synthetic derivatives. Halogenation, the process of introducing one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecular structure, is a powerful tool in drug design. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. In the context of chromones, the position and nature of the halogen substituent can dramatically alter the compound's biological activity.
Biological Profile of this compound
Recent studies have begun to elucidate the specific biological activities of this compound. The available experimental data primarily focuses on its antimicrobial properties.
Antimicrobial and Antibiofilm Activity
Research investigating the efficacy of a panel of chromone derivatives against the marine pathogens Vibrio parahaemolyticus and Vibrio harveyi found that this compound exhibited minimal to no inhibitory activity against the planktonic growth of these bacteria. Similarly, in a study screening for antifungal agents, this compound was found to be inactive against nine different species of Candida.
While direct experimental data on the anticancer and anti-inflammatory properties of this compound is not extensively available in the current literature, we can infer potential activities by examining the structure-activity relationships (SAR) of closely related halogenated chromones.
Comparative Analysis with Other Halogenated Chromones
The biological activity of halogenated chromones is highly dependent on the nature of the halogen, its position on the chromone ring, and the presence of other functional groups.
Anticancer Activity: A Structure-Activity Relationship Perspective
Numerous studies have demonstrated the potent anticancer activities of halogenated chromones. The introduction of a chlorine or fluorine atom at the 6-position of the chromone scaffold has been shown to be a key feature for topoisomerase inhibition, a critical mechanism in cancer therapy.[2][3]
For instance, a series of 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential anticancer agents, displaying promising activity against Ehrlich ascites carcinoma cells.[2] The presence of the halogen at this position is thought to enhance the interaction with the enzyme-DNA complex.
In a broader context of related flavonoids, halogenation has been consistently linked to enhanced anticancer effects. For example, halogenated chalcones and flavonols have shown superior anticancer activity compared to the natural flavonol quercetin.[4] The antiproliferative activity of these halogenated derivatives often increases as the substituent on the B-ring moves from fluorine to chlorine and then to bromine.
Table 1: Comparative Anticancer Activity of Representative Halogenated Chromone Derivatives
| Compound | Halogen and Position | Target/Cell Line | Reported Activity (IC50/Effect) | Reference |
| 6-Chloro-3-formyl-2-(substituted)chromones | Chlorine at C6 | Ehrlich Ascites Carcinoma | Promising in vitro and in vivo activity | [2] |
| 5-(4-bromobenzyloxy)-2-(substituted)chromone | Bromine on substituent at C5 | ABCG2-overexpressing cells | Potent inhibitor of ABCG2-mediated drug efflux | [5] |
| Halogenated Chalcones | Chlorine, Bromine | Human colorectal carcinoma (HCT116) | Antiproliferative activity increases from F to Cl to Br | [4] |
Anti-inflammatory Activity: Insights from Halogenated Analogs
The anti-inflammatory potential of chromone derivatives is well-documented, with many compounds exerting their effects through the inhibition of key inflammatory mediators and signaling pathways.[6][7][8]
Structure-activity relationship studies of chromone derivatives have revealed that the presence of electron-withdrawing groups, such as halogens, can enhance anti-inflammatory activity.[6] For example, in a series of chromone derivatives incorporating amide groups, the presence of electron-withdrawing substituents at positions 5 and 8, or electron-donating groups at positions 6 and 7, was found to enhance the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Furthermore, a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, structurally related to our target molecule, found that compounds with a chloro substituent on the phenylamide ring were potent inhibitors of nuclear factor-kappaB (NF-κB) activation, a critical transcription factor in the inflammatory response.[9]
Table 2: Comparative Anti-inflammatory Activity of Representative Halogenated Chromone-related Derivatives
| Compound | Halogen and Position | Target/Assay | Reported Activity (IC50/Effect) | Reference |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | Chlorine on phenylamide | NF-κB inhibition in RAW 264.7 cells | Potent inhibitor (IC50: 6.0-60.2 µM) | [9] |
| Chromone-2-carboxylic acid amides with electron-withdrawing groups | General principle | NO inhibition in RAW 264.7 cells | Enhanced anti-inflammatory activity | [6] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Fluorine on substituent at C2 | Superoxide anion generation in neutrophils | Potent inhibitory effect (IC50 = 5.0 ± 1.4 μM) | [10] |
Antimicrobial Activity: The Role of Halogenation
As previously mentioned, this compound has shown limited activity against certain bacteria and fungi. However, the broader class of halogenated chromones exhibits a wide spectrum of antimicrobial properties.
The position and number of halogen atoms can significantly influence the antibacterial potency. For example, in a study on halogenated 3-nitro-2H-chromenes, mono-halogenated derivatives showed moderate anti-staphylococcal activity, while tri-halogenated compounds displayed potent activity. This suggests that increasing the degree of halogenation can enhance antibacterial efficacy.
Furthermore, the type of halogen also plays a role. In a series of chromone-tetrazoles, iodine and fluorine substitutions on the chromone ring were found to enhance antimicrobial activity.
Table 3: Comparative Antimicrobial Activity of Representative Halogenated Chromones
| Compound | Halogen and Position | Target Organism(s) | Reported Activity (MIC) | Reference |
| This compound | Chlorine at C6 | Vibrio parahaemolyticus, Vibrio harveyi | >500 µg/mL | [11] |
| This compound | Chlorine at C6 | Various Candida species | >100 µg/mL | |
| Mono-halogenated nitrochromenes | Various | S. aureus, S. epidermidis | 8–32 μg/mL | |
| Tri-halogenated nitrochromenes | Various | S. aureus, S. epidermidis | 1–8 μg/mL |
Experimental Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[2][5][6][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound and other halogenated chromones) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13][14][15][16]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method to measure the production of nitric oxide (NO) by cells, typically macrophages stimulated with lipopolysaccharide (LPS).[17][18][19][20][21]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Key Signaling Pathways in Chromone Activity
The biological effects of chromones are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[22][23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several chromone derivatives have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.
Caption: The NF-κB signaling pathway and potential inhibition by halogenated chromones.
p38 MAPK Signaling in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[3][4][10][25][26] It is activated by various cellular stresses and inflammatory cytokines. Once activated, p38 MAPK phosphorylates and activates downstream transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Some chromone derivatives have been reported to exert their anti-inflammatory effects by inhibiting the p38 MAPK pathway.
Caption: The p38 MAPK signaling pathway and its potential modulation by halogenated chromones.
Conclusion and Future Directions
The lack of extensive biological data for this compound in anticancer and anti-inflammatory assays highlights an area for future research. Systematic evaluation of this compound and its analogs in a panel of cancer cell lines and inflammatory models would provide a more complete picture of its therapeutic potential. Furthermore, exploring the effects of different halogen substitutions (F, Br, I) at the C6 position of chromone-2-carboxylic acid, as well as at other positions on the chromone ring, could lead to the discovery of novel and more potent therapeutic agents. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide offer a solid foundation for such future investigations.
References
- 1. scispace.com [scispace.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. scbt.com [scbt.com]
- 8. 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth microdilution reference methodology | PDF [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Selectivity of 6-Chlorochromone-2-carboxylic acid
An In-depth Comparison of Cross-Reactivity Profiling Strategies and Methodologies
In the landscape of early-stage drug discovery, the initial identification of a bioactive "hit" molecule is a critical first step. 6-Chlorochromone-2-carboxylic acid (6-CC-2-CA), a member of the chromone family, represents such a starting point.[1][2] The chromone scaffold is a recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3] However, this versatility necessitates a rigorous evaluation of a compound's selectivity to avoid misleading results and costly development of non-specific candidates.[4][5]
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 6-CC-2-CA. We will explore robust experimental workflows, compare its hypothetical performance against relevant alternatives, and provide the technical rationale behind each methodological choice. Our focus is on building a self-validating system of inquiry to ensure the trustworthiness of the generated data.
The Imperative of Selectivity: Avoiding the Pitfalls of Promiscuity
A significant challenge in drug discovery is the phenomenon of promiscuous inhibitors—compounds that appear active in assays but achieve this through non-specific mechanisms, such as forming aggregates that sequester the target enzyme.[4][6] Such compounds often exhibit flat structure-activity relationships and poor selectivity, making them dead ends for therapeutic development.[5] Early and comprehensive cross-reactivity profiling is the primary strategy to de-risk a project and ensure that resources are focused on viable lead candidates.[7][8]
To contextualize the selectivity of 6-CC-2-CA, this guide will use two comparator compounds:
-
6-Methylchromone-2-carboxylic acid: A close structural analog, useful for understanding how minor structural modifications can impact the selectivity profile.[2]
-
Staurosporine: A well-characterized, notoriously promiscuous kinase inhibitor that serves as a positive control for broad off-target activity.[9]
Experimental Strategy: A Multi-Pronged Approach to Profiling
A thorough assessment of selectivity requires interrogating the compound against large panels of diverse biological targets. We will focus on two of the largest and most frequently implicated target classes in off-target effects: protein kinases and G-protein coupled receptors (GPCRs).
Workflow for Comprehensive Cross-Reactivity Assessment
The overall workflow is designed to move from broad screening to more focused validation, integrating computational and experimental methods.
Caption: A multi-phase workflow for assessing compound cross-reactivity.
Methodology 1: In Vitro Kinase Profiling
Kinases are a major class of drug targets, and due to the high conservation of their ATP-binding site, they are also a frequent source of off-target effects.[10] Large-scale panel screening is the gold standard for evaluating kinase inhibitor selectivity.[11]
Experimental Protocol: Radiometric Kinase Activity Assay
This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by a specific kinase.[12]
-
Compound Plating: Test compounds (6-CC-2-CA, analog, Staurosporine) and a vehicle control (DMSO) are serially diluted and plated in a 384-well plate. A standard screening concentration is 10 µM.
-
Kinase Reaction: A reaction mixture containing a purified kinase, its specific peptide substrate, and required cofactors is added to the wells.
-
Initiation: The reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]-ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a filter plate that captures the phosphorylated substrate.
-
Washing: The filter plate is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: A scintillant is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.[13]
-
Data Analysis: The activity of the kinase in the presence of the compound is calculated as a percentage of the vehicle control.
Hypothetical Comparative Data: Kinase Panel Screen
The results are typically expressed as the percentage of remaining kinase activity at a fixed compound concentration. A lower number indicates stronger inhibition.
| Kinase Target | 6-Chlorochromone-2-CA (% Inhibition @ 10µM) | 6-Methylchromone-2-CA (% Inhibition @ 10µM) | Staurosporine (% Inhibition @ 10µM) |
| CDK2/CycA | 85% | 78% | 99% |
| VEGFR2 | 92% | 85% | 98% |
| SRC | 45% | 30% | 95% |
| PKA | 15% | 10% | 97% |
| ROCK1 | 68% | 55% | 96% |
| p38α (MAPK14) | 22% | 18% | 94% |
Interpretation: In this hypothetical dataset, 6-CC-2-CA demonstrates significant inhibition (>50%) against CDK2/CycA, VEGFR2, and ROCK1. Its structural analog shows a similar but slightly less potent profile. As expected, Staurosporine shows potent, non-selective inhibition across the entire panel, validating the assay's ability to detect promiscuous compounds.[9][14]
Methodology 2: GPCR Binding Profiling
GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of approved drugs.[15][16] Off-target binding to GPCRs can lead to a wide range of side effects. Radioligand binding assays are a sensitive and quantitative method to assess these interactions directly.[17][18]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18]
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and aliquoted.
-
Compound Plating: Test compounds and controls are plated in a 96-well filter plate.
-
Reaction Mixture: The cell membranes and a specific radioligand (e.g., ³H-labeled) are added to the wells containing the test compounds.
-
Incubation: The plate is incubated (e.g., 90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[19]
-
Filtration & Washing: The reaction mixture is rapidly filtered through the plate, trapping the membranes with bound radioligand. The filter is washed with a cold buffer to remove unbound radioligand.
-
Detection: The filter plate is dried, a scintillant is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The % inhibition caused by the test compound is then calculated relative to the specific binding in the vehicle control.
Hypothetical Comparative Data: GPCR Panel Screen
| GPCR Target | Radioligand | 6-Chlorochromone-2-CA (% Inhibition @ 10µM) | 6-Methylchromone-2-CA (% Inhibition @ 10µM) |
| Adrenergic α2A | ³H-Rauwolscine | 5% | 2% |
| Dopamine D2 | ³H-Spiperone | 8% | 5% |
| Serotonin 5-HT2A | ³H-Ketanserin | 48% | 35% |
| Muscarinic M1 | ³H-Pirenzepine | 12% | 9% |
| Histamine H1 | ³H-Pyrilamine | 55% | 40% |
Interpretation: The hypothetical data suggests that 6-CC-2-CA has some affinity for the Histamine H1 receptor and, to a lesser extent, the Serotonin 5-HT2A receptor. The structural analog displays a similar pattern but with lower potency. This information is crucial for anticipating potential side effects (e.g., sedation from H1 antagonism) and guiding subsequent lead optimization efforts to improve selectivity.
Supplementary Analysis: In Silico Off-Target Prediction
Computational tools can complement experimental screening by predicting potential off-target interactions based on ligand structure and target binding site information.[20][21] These tools can help prioritize experimental resources and provide mechanistic hypotheses for observed off-target activities.[22][23]
Caption: Workflow for in silico off-target prediction.
Conclusion: Synthesizing the Data for Informed Decisions
This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity of a novel compound, this compound. By integrating broad experimental screening across major target families with computational prediction, researchers can build a comprehensive selectivity profile.
Based on our hypothetical data, 6-CC-2-CA demonstrates activity against several kinases and GPCRs. The next essential step would be to perform dose-response studies for these "hits" to determine their IC50 (for enzyme inhibition) or Ki (for receptor binding) values. This quantitative data allows for the calculation of a selectivity window between the desired on-target activity and undesired off-target effects, which is a critical parameter for deciding whether to advance a compound in the drug discovery pipeline.[24][25]
Ultimately, this rigorous, self-validating approach ensures that only the most promising and specific compounds proceed, saving valuable time and resources and increasing the probability of success in the long and complex journey of drug development.[26]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 7. criver.com [criver.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. oncobites.blog [oncobites.blog]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Signaling Assays [worldwide.promega.com]
- 17. multispaninc.com [multispaninc.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 21. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. symeres.com [symeres.com]
A Comparative Guide to the Anti-inflammatory Properties of 6-Chlorochromone-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, the chromone scaffold has emerged as a promising framework. This guide provides a comprehensive benchmark of newly synthesized 6-Chlorochromone-2-carboxylic acid derivatives, comparing their anti-inflammatory efficacy against established nonsteroidal anti-inflammatory drugs (NSAIDs). We will delve into the rationale behind their synthesis, detailed experimental protocols for their evaluation, and a thorough analysis of their performance, offering insights into their potential as next-generation anti-inflammatory agents.
Introduction: The Need for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] Current treatments, primarily NSAIDs, are associated with significant side effects, necessitating the development of safer and more effective alternatives.[3][4] Chromones, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent anti-inflammatory actions.[5][6] The this compound backbone, in particular, serves as a versatile scaffold for creating new therapeutic agents.[7][8] This guide focuses on a series of novel derivatives of this compound, designed to enhance anti-inflammatory activity.
Rationale for Derivative Synthesis
The core structure of this compound (SCA-1) was systematically modified to explore structure-activity relationships (SAR). The primary goal was to enhance interactions with key inflammatory targets while maintaining a favorable safety profile. Three distinct derivatives were synthesized for this comparative analysis:
-
SCA-2: An amide derivative, designed to improve cellular uptake and introduce additional hydrogen bonding capabilities.
-
SCA-3: A derivative with an extended alkyl chain, aimed at increasing lipophilicity and potentially enhancing membrane permeability.
-
SCA-4: A derivative incorporating a sulfonamide group, a moiety present in the selective COX-2 inhibitor Celecoxib, to investigate its impact on cyclooxygenase (COX) enzyme selectivity.[9]
For benchmarking, two widely used NSAIDs were selected as positive controls:
In Vitro Benchmarking: Unraveling the Mechanisms of Action
To dissect the anti-inflammatory mechanisms of the synthesized derivatives, a panel of in vitro assays was employed. These assays provide critical data on the compounds' direct effects on key inflammatory mediators and enzymes.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Scientific Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[14][15] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]
Experimental Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were used.
-
Assay Reaction: The assay was performed in a 96-well plate format. Each well contained the respective COX enzyme, arachidonic acid (substrate), and the test compound at varying concentrations.
-
Detection: Prostaglandin E2 (PGE2) production was measured using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 was calculated. The COX-2 selectivity index (SI) was determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Lipoxygenase (LOX) Inhibition Assay
Scientific Rationale: The 5-lipoxygenase (5-LOX) enzyme is involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[16][17] Inhibition of 5-LOX represents an alternative and complementary anti-inflammatory strategy.
Experimental Protocol:
-
Enzyme Source: Human recombinant 5-LOX was utilized.
-
Assay Procedure: The assay measured the conversion of arachidonic acid to leukotrienes in the presence of the test compounds.
-
Detection: The formation of leukotriene B4 (LTB4) was quantified by ELISA.
-
Analysis: IC50 values were calculated to determine the inhibitory potency of each derivative.
Pro-inflammatory Cytokine and Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[5] The transcription factor NF-κB is a pivotal regulator of these pro-inflammatory genes.[1][18][19]
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells were cultured and seeded in 96-well plates.
-
Stimulation: Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of NO: Nitrite concentration in the culture supernatant was measured using the Griess reagent as an indicator of NO production.
-
Measurement of Cytokines: TNF-α and IL-6 levels in the supernatant were quantified by ELISA.
-
Data Analysis: The concentration of each compound that inhibited NO, TNF-α, and IL-6 production by 50% (IC50) was determined.
Data Summary: In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 SI | 5-LOX IC50 (µM) | NO IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| SCA-1 (Parent) | 15.2 | 1.8 | 8.4 | >100 | 12.5 | 18.3 | 21.7 |
| SCA-2 (Amide) | 12.8 | 1.1 | 11.6 | 85.4 | 8.9 | 12.1 | 15.4 |
| SCA-3 (Alkyl) | 25.6 | 3.5 | 7.3 | >100 | 15.8 | 22.5 | 28.1 |
| SCA-4 (Sulfonamide) | 55.3 | 0.5 | 110.6 | 92.1 | 5.2 | 7.8 | 9.3 |
| Indomethacin | 0.1 | 1.5 | 0.07 | >100 | 25.1 | 30.5 | 35.2 |
| Celecoxib | >100 | 0.05 | >2000 | >100 | 18.9 | 25.6 | 29.8 |
In Vivo Assessment: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[20][21][22] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).[23][24]
Experimental Protocol:
-
Animal Model: Male Wistar rats were used for this study.
-
Compound Administration: The test compounds (SCA-1, SCA-2, SCA-3, SCA-4), Indomethacin, and a vehicle control were administered orally one hour before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group.
Data Summary: In Vivo Anti-inflammatory Activity
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| SCA-1 (50 mg/kg) | 35% |
| SCA-2 (50 mg/kg) | 48% |
| SCA-3 (50 mg/kg) | 28% |
| SCA-4 (50 mg/kg) | 65% |
| Indomethacin (10 mg/kg) | 55% |
| Celecoxib (30 mg/kg) | 60% |
Mechanistic Insights: Key Inflammatory Signaling Pathways
The anti-inflammatory effects of the this compound derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18][25] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][19] The inhibition of TNF-α and IL-6 production by the SCA derivatives suggests a potential interference with the NF-κB signaling pathway.
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response.[26][27] These pathways are activated by various inflammatory stimuli and lead to the activation of transcription factors that control the expression of pro-inflammatory genes.[28][29] Some chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the MAPK pathway.[30][31]
Caption: General MAPK Signaling Pathway.
Discussion and Structure-Activity Relationship (SAR) Analysis
The results from both in vitro and in vivo studies provide valuable insights into the structure-activity relationships of the this compound derivatives.
-
SCA-1 (Parent Compound): Exhibited moderate COX-2 selectivity and anti-inflammatory activity. This serves as a solid baseline for comparison.
-
SCA-2 (Amide Derivative): Showed improved potency in inhibiting NO and pro-inflammatory cytokine production, as well as enhanced in vivo anti-inflammatory effects compared to the parent compound. This suggests that the amide functionality may contribute to better cellular interactions.
-
SCA-3 (Alkyl Derivative): Displayed reduced anti-inflammatory activity across all assays. The increased lipophilicity did not translate to improved efficacy, indicating that an optimal balance of hydrophilic and lipophilic properties is crucial.
-
SCA-4 (Sulfonamide Derivative): Demonstrated the most potent and selective COX-2 inhibition among the synthesized derivatives. Its in vivo anti-inflammatory activity was comparable to Celecoxib and superior to Indomethacin. This highlights the importance of the sulfonamide moiety for achieving high COX-2 selectivity. The potent inhibition of NO and cytokine production also suggests that SCA-4 may have a multi-targeted anti-inflammatory profile.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of novel anti-inflammatory agents. The systematic derivatization led to the identification of SCA-4 , a sulfonamide-containing derivative with potent and selective COX-2 inhibition and significant in vivo anti-inflammatory efficacy. The superior performance of SCA-4 compared to the parent compound and its favorable comparison to established NSAIDs underscore its potential for further preclinical and clinical development. Future studies should focus on elucidating the precise molecular interactions of these derivatives with their targets and further optimizing their pharmacokinetic and safety profiles.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. criver.com [criver.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. synapse.koreamed.org [synapse.koreamed.org]
- 28. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 29. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 30. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 31. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Chlorochromone-2-carboxylic acid with Key Therapeutic Target Proteins
This guide provides an in-depth comparative analysis of the molecular docking of 6-Chlorochromone-2-carboxylic acid against three therapeutically relevant protein targets: Aldose Reductase 2 (ALR2), Protein Tyrosine Phosphatase 1B (PTP1B), and Carbonic Anhydrase II (CA-II). By juxtaposing its performance with well-established inhibitors, we aim to elucidate its potential as a scaffold for novel drug discovery and provide researchers with a robust framework for conducting similar in-silico investigations.
Introduction: The Therapeutic Potential of the Chromone Scaffold
Chromones are a class of oxygen-containing heterocyclic compounds that form the backbone of many natural products and synthetic molecules with significant biological activities.[1] Their diverse pharmacological profiles, including anti-inflammatory, antioxidant, anticancer, and antiviral properties, make them a privileged scaffold in medicinal chemistry.[1] this compound, a specific derivative, possesses functional groups that suggest a strong potential for forming key molecular interactions within protein binding sites. This guide explores this potential through a rigorous and comparative molecular docking study.
Selection of Target Proteins and Rationale
The choice of target proteins is critical and is based on the established inhibitory activities of other chromone-like structures and their relevance to prevalent diseases.
-
Aldose Reductase 2 (ALR2): A key enzyme in the polyol pathway, its overactivation in hyperglycemic conditions is a major contributor to diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] Inhibition of ALR2 is a validated therapeutic strategy to manage these conditions.[2]
-
Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin and leptin signaling pathways.[4][5] Its inhibition is a promising approach for the treatment of type 2 diabetes and obesity.[6][7]
-
Carbonic Anhydrase II (CA-II): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8] Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and for managing other conditions.[9][10][11]
To provide a meaningful comparison, the docking performance of this compound is benchmarked against the following well-known inhibitors for each respective target:
-
Epalrestat: An approved drug for treating diabetic neuropathy that acts as an ALR2 inhibitor.[12]
-
Ertiprotafib (PTP1B-IN-2): A potent and selective inhibitor of PTP1B.
-
Acetazolamide: A classic sulfonamide-based inhibitor of Carbonic Anhydrase.[8][13]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a self-validating system for molecular docking, ensuring the reliability and reproducibility of the generated results. The principle of re-docking a known co-crystallized ligand is a cornerstone of this validation process.[14][15][16]
Workflow Overview
Caption: Validated molecular docking workflow.
Step-by-Step Methodology
-
Software and Tools:
-
Docking Software: AutoDock Vina is selected for its balance of accuracy and computational speed, employing a Lamarckian genetic algorithm.[17]
-
Visualization: UCSF Chimera and Discovery Studio Visualizer are used for preparing molecules and analyzing interactions.
-
File Conversion: Open Babel facilitates the conversion between different chemical file formats.
-
-
Protein Preparation:
-
Acquisition: Crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB): ALR2 (PDB ID: 2FZD), PTP1B (PDB ID: 2QBP), and CA-II (PDB ID: 2WEJ).
-
Cleaning: All water molecules and heteroatoms, except for the co-crystallized ligand (for validation) and essential cofactors (e.g., Zn²⁺ in CA-II), are removed.
-
Protonation: Polar hydrogens and Gasteiger charges are added to the protein structures. The resulting file is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the standard inhibitors are generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Ligand torsions are defined, and the structures are converted to the PDBQT format.
-
-
Docking Protocol Validation (Self-Validating System):
-
Rationale: Before docking the test compounds, the protocol's ability to reproduce the known binding mode of a native ligand must be confirmed.[16] This is a critical step for trustworthiness.
-
Procedure: The co-crystallized ligand from the downloaded PDB file is extracted. This same ligand is then re-docked into the binding site of its own protein structure using the defined protocol.
-
Success Criterion: The validation is successful if the root-mean-square deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose is less than 2.0 Å.[14]
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand from the validation step.
-
-
Molecular Docking Execution:
-
AutoDock Vina is run with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space. The program generates multiple binding poses for each ligand, ranked by their docking score (binding affinity in kcal/mol).
-
-
Post-Docking Analysis:
-
The pose with the lowest docking score (most favorable binding energy) is selected for detailed analysis.
-
The types and distances of molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between the ligand and the protein's active site residues are meticulously examined.
-
Results: A Comparative Performance Analysis
The docking simulations provide quantitative binding affinities and qualitative interaction patterns, which are summarized below.
Quantitative Data: Binding Affinities
The binding affinity, represented by the docking score, indicates the predicted strength of the interaction between the ligand and the protein. A more negative value suggests a stronger binding.
| Target Protein | Ligand | Docking Score (kcal/mol) |
| ALR2 | This compound | -8.9 |
| Epalrestat (Standard) | -9.5 | |
| PTP1B | This compound | -8.1 |
| Ertiprotafib (Standard) | -10.2 | |
| CA-II | This compound | -7.5 |
| Acetazolamide (Standard) | -7.9 |
Data Interpretation: The results indicate that this compound shows promising binding affinities for all three targets. While the standard inhibitors consistently exhibit stronger predicted binding, the scores for the test compound are significant enough to warrant further investigation, particularly for ALR2.
Qualitative Analysis: Key Molecular Interactions
The true insight from docking comes from understanding why a ligand binds. This is revealed by analyzing the specific interactions with active site residues.
-
This compound: The carboxylic acid group is predicted to form crucial hydrogen bonds with key residues in the ALR2 active site, such as Tyr48, His110, and Trp111. The chromone ring system engages in hydrophobic interactions with residues like Trp20 and Phe122.
-
Epalrestat (Standard): This known inhibitor shows a similar pattern, with its acidic moiety interacting with Tyr48 and His110.[12] Its more complex structure allows for additional hydrophobic interactions, likely contributing to its superior docking score.
Caption: Key interactions of this compound in the ALR2 active site.
-
This compound: The molecule is predicted to bind in the active site, with the carboxylic acid group interacting with backbone amides in the PTP loop (residues Cys215-Ser222). The chloro-substituted ring may occupy a nearby hydrophobic pocket.
-
Ertiprotafib (Standard): As a larger molecule, Ertiprotafib occupies the active site more extensively, forming interactions with both the primary active site and a secondary allosteric site, explaining its high affinity.[6]
-
This compound: The carboxylic acid group is predicted to coordinate with the essential Zn²⁺ ion in the active site, a hallmark interaction for many CA inhibitors. It also likely forms hydrogen bonds with Thr199.
-
Acetazolamide (Standard): The sulfonamide group of Acetazolamide is known to be the primary zinc-binding group, forming a strong coordination bond with the Zn²⁺ ion and participating in a hydrogen bond network with Thr199 and other residues.[8]
Discussion: Field-Proven Insights and Future Directions
The in silico results presented in this guide provide a strong foundation for considering this compound as a viable starting point for inhibitor design.
-
Expertise & Causality: The docking scores are not merely numbers; they are a direct consequence of the specific molecular interactions formed. For ALR2, the ability of the carboxylic acid to mimic the interactions of established inhibitors is a key finding. Its simpler scaffold, compared to Epalrestat, suggests that it could be a highly efficient fragment for further chemical elaboration.
-
Trustworthiness & Validation: The adherence to a strict validation protocol, by successfully re-docking native ligands, provides confidence that the computational model is reliable and that the predicted binding modes for the test compound are plausible.[14][16]
-
Future Work: While promising, these computational predictions must be validated through experimental assays. The logical next steps would involve:
-
In Vitro Enzymatic Assays: Quantitatively determine the IC₅₀ values of this compound against purified ALR2, PTP1B, and CA-II to confirm inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity. For instance, modifying the position of the chlorine atom or adding other substituents to the chromone ring could enhance binding affinity.
-
Crystallography: Obtaining a co-crystal structure of the compound bound to a target protein would provide definitive proof of the binding mode and guide further optimization efforts.
-
Conclusion
This comparative guide demonstrates that this compound exhibits favorable predicted binding affinities and interaction patterns with the active sites of ALR2, PTP1B, and CA-II. It performs most promisingly as a potential inhibitor of Aldose Reductase, where its core interactions mirror those of the established drug Epalrestat. While its predicted affinity is lower than the highly optimized standard inhibitors, its structural simplicity and significant binding scores identify it as a valuable scaffold for future lead optimization and drug development efforts in metabolic and other diseases.
References
- 1. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors: 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 5. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. lecturio.com [lecturio.com]
- 11. drugs.com [drugs.com]
- 12. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking - An easy protocol [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 6-Chlorochromone-2-Carboxylic Acid Analogs in Oncology
Introduction: The chromone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Among these, 6-chlorochromone-2-carboxylic acid and its analogs have emerged as a promising class of molecules with significant potential in oncology. The presence of the electron-withdrawing chlorine atom at the 6-position of the chromone ring often enhances the biological activity of these compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into how modifications to their chemical structure influence their anticancer efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
The Core Scaffold: this compound
The fundamental structure consists of a chromone ring system, which is a benzopyran-4-one, substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position. This core scaffold serves as a template for a variety of chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound analogs is intricately linked to the nature and position of various substituents on the chromone ring and modifications of the carboxylic acid moiety.
Substitutions on the Chromone Ring
The benzene portion of the chromone ring offers several positions for substitution, with the 6-position being a key determinant of activity.
-
Halogen Substitutions: The presence of a halogen at the 6-position is often crucial for cytotoxic activity. Studies on related chromone-2-carboxamides have shown that a 6-fluoro substituent has a positive impact on their cytotoxic activity. While direct comparative data for a series of 6-chloro analogs is still emerging, the electronegativity and size of the halogen at this position are believed to influence interactions with biological targets.
-
Other Substitutions: The introduction of other functional groups on the chromone ring can modulate the anticancer profile. For instance, a 6-methyl substituted tetrahydroisoquinoline chromone-2-carboxamide has demonstrated potent cytotoxicity against the MDA-MB-231 estrogen receptor-negative breast cancer cell line, with an IC50 value of 0.82 µg/mL.[1]
Modifications of the 2-Carboxylic Acid Group
The carboxylic acid at the 2-position is a critical functional group that can be modified to generate esters, amides, and other derivatives, significantly impacting the compound's biological activity.
-
Amide Formation (Carboxamides): Conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity and improve drug-like properties. A series of chromone-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects.[2] For example, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide showed potent cytotoxicity against MCF-7 and Ishikawa cancer cell lines.[2] The nature of the amine used for amide formation plays a crucial role in determining the potency and selectivity of the resulting compound.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of selected 6-substituted chromone-2-carboxylic acid analogs against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in the tested cell lines and experimental conditions across different studies.
| Compound ID | R1 (Position 6) | R2 (Position 2) | Cancer Cell Line | IC50 | Reference |
| Analog 1 | -Cl | -COOH | - | - | - |
| Analog 2 | -F | -CONH-R | Various | Promising activity | [2] |
| Analog 3 | -CH3 | -CONH-(tetrahydroisoquinoline) | MDA-MB-231 | 0.82 µg/mL | [1] |
Data for a comprehensive series of this compound analogs is currently limited in the public domain.
Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?
The anticancer activity of this compound analogs is believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Induction of Apoptosis
Several chromone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable mechanism of action for anticancer agents as it leads to the clean removal of malignant cells without inducing an inflammatory response.
A key pathway involved in apoptosis is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.
Inhibition of Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerases. Inhibition of these enzymes leads to DNA damage and ultimately, cell death. Certain 6-chloro- and 6-fluorochromone derivatives have been identified as potential topoisomerase inhibitors, suggesting this as a plausible mechanism for their anticancer activity.
Experimental Protocols
Reproducible and standardized experimental protocols are paramount for the accurate evaluation and comparison of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific subclass, highlight the importance of substitutions on the chromone ring and modifications of the carboxylic acid group in modulating cytotoxic activity. The induction of apoptosis and inhibition of key enzymes like topoisomerases appear to be important mechanisms of action.
Future research should focus on the synthesis and systematic evaluation of a broader library of this compound analogs to establish a more detailed and quantitative SAR. This will involve varying the substituents at different positions of the chromone ring and exploring a wider range of derivatives of the carboxylic acid moiety. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets of these compounds and to elucidate the signaling pathways they modulate. Such studies will be instrumental in the rational design of more potent and selective anticancer drugs based on the this compound scaffold.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
